Product packaging for 2-Pentylbenzene-1,3-diol(Cat. No.:CAS No. 13331-21-0)

2-Pentylbenzene-1,3-diol

Cat. No.: B15486717
CAS No.: 13331-21-0
M. Wt: 180.24 g/mol
InChI Key: NNMJZXNLJQLBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pentylbenzene-1,3-diol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B15486717 2-Pentylbenzene-1,3-diol CAS No. 13331-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13331-21-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-pentylbenzene-1,3-diol

InChI

InChI=1S/C11H16O2/c1-2-3-4-6-9-10(12)7-5-8-11(9)13/h5,7-8,12-13H,2-4,6H2,1H3

InChI Key

NNMJZXNLJQLBPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC=C1O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pentylbenzene-1,3-diol (Olivetol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Pentylbenzene-1,3-diol, a key intermediate in the production of cannabinoids. Commonly known as Olivetol or 5-Pentylresorcinol, this resorcinol derivative is of significant interest in the pharmaceutical and chemical industries. This document details its chemical and physical properties, provides step-by-step synthetic protocols, and outlines its biosynthetic pathway.

Compound Characterization

A thorough characterization of this compound is crucial for its identification and quality control in research and manufacturing. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name 5-Pentylbenzene-1,3-diol[1]
Synonyms Olivetol, 5-Pentylresorcinol, 5-n-Amylresorcinol[2]
CAS Number 500-66-3[3]
Molecular Formula C₁₁H₁₆O₂[3]
Molecular Weight 180.24 g/mol [3]
Appearance Off-white crystals or olive to light purple waxy solid.[1]
Melting Point 46-48 °C[3]
Boiling Point 164-166 °C at 5 mmHg[2]
Solubility Slightly soluble in chloroform and methanol. Insoluble in water.[3][4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound.

Technique Data
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1][5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 180.[1]
Infrared (IR) Spectroscopy Spectral data available.[6]

Synthesis of this compound

Both chemical and biosynthetic methods can be employed for the synthesis of this compound. The choice of method depends on factors such as desired scale, purity requirements, and available resources.

Chemical Synthesis Workflow

A common and versatile method for the chemical synthesis of this compound involves the acylation of a protected resorcinol derivative, followed by reduction and deprotection. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen or Wolff-Kishner Reduction cluster_2 Step 3: Demethylation A 1,3-Dimethoxybenzene D 1-(2,4-Dimethoxyphenyl)pentan-1-one A->D Reacts with B Valeryl Chloride B->D in the presence of C Lewis Acid (e.g., AlCl₃) E 1-(2,4-Dimethoxyphenyl)pentan-1-one D->E Product from Step 1 G 1,3-Dimethoxy-5-pentylbenzene E->G is reduced by F Reducing Agent (e.g., Zn(Hg), HCl or H₂NNH₂, KOH) H 1,3-Dimethoxy-5-pentylbenzene G->H Product from Step 2 J This compound (Olivetol) H->J is demethylated by I Demethylating Agent (e.g., BBr₃ or Pyridinium HCl) G A Hexanoyl-CoA C Polyketide Synthase (Olivetol Synthase) A->C B 3x Malonyl-CoA B->C D Polyketide Intermediate C->D Condensation E Cyclization & Decarboxylation D->E F This compound (Olivetol) E->F

References

An In-depth Technical Guide to 5-Pentylbenzene-1,3-diol (Olivetol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 5-pentylbenzene-1,3-diol, a resorcinol derivative commonly known as Olivetol. While the initial topic specified 2-pentylbenzene-1,3-diol, extensive database searches indicate that this is not a commonly referenced isomer. Therefore, this guide focuses on the well-characterized and biologically significant 5-pentyl isomer, which is a key precursor in the biosynthesis of cannabinoids and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

Olivetol is a naturally occurring organic compound found in certain lichens and is a key precursor in the synthesis of tetrahydrocannabinol (THC). Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 5-Pentylbenzene-1,3-diol
PropertyValueSource
CAS Number 500-66-3[1][2]
Molecular Formula C₁₁H₁₆O₂[1][2]
Molecular Weight 180.24 g/mol [1]
IUPAC Name 5-pentylbenzene-1,3-diol[1]
Appearance Off-white crystals or olive to light purple waxy solid[1]
Melting Point 46-48 °C[3]
Boiling Point 313.259 °C at 760 mmHg[3]
Solubility DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL[2]
Density 1.069 g/cm³[3]
Flash Point 113 °C[3]
Table 2: Predicted Physical Properties of 5-Pentylbenzene-1,3-diol
PropertyValueSource
LogP 3.6ChemAxon
pKa (strongest acidic) 9.44ChemAxon
Physiological Charge 0ChemAxon
Hydrogen Acceptor Count 2ChemAxon
Hydrogen Donor Count 2ChemAxon
Polar Surface Area 40.46 ŲChemAxon
Rotatable Bond Count 4ChemAxon
Refractivity 53.5 m³·mol⁻¹ChemAxon
Polarizability 20.7 ųChemAxon

Experimental Protocols

The synthesis of 5-pentylbenzene-1,3-diol can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Synthesis Workflow

G Resorcinol Resorcinol Acylation Friedel-Crafts Acylation Resorcinol->Acylation ValerylChloride Valeryl Chloride ValerylChloride->Acylation Intermediate 1-(2,4-dihydroxyphenyl)pentan-1-one Acylation->Intermediate Lewis Acid (e.g., AlCl₃) Reduction Clemmensen Reduction Intermediate->Reduction CrudeOlivetol Crude Olivetol Reduction->CrudeOlivetol Zn(Hg), HCl Purification Purification (Chromatography/Crystallization) CrudeOlivetol->Purification PureOlivetol 5-Pentylbenzene-1,3-diol Purification->PureOlivetol

Caption: General workflow for the synthesis of 5-pentylbenzene-1,3-diol.
Detailed Methodologies

Step 1: Friedel-Crafts Acylation of Resorcinol

This reaction introduces the five-carbon acyl group to the resorcinol ring.

  • Materials: Resorcinol, valeryl chloride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), ice.

  • Procedure:

    • A solution of resorcinol in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

    • Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

    • Valeryl chloride is then added dropwise to the mixture, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.

    • The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

    • The resulting mixture is then subjected to steam distillation to remove the nitrobenzene solvent.

    • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-dihydroxyphenyl)pentan-1-one.[4][5][6][7]

Step 2: Clemmensen Reduction of 1-(2,4-dihydroxyphenyl)pentan-1-one

This step reduces the ketone functional group to a methylene group, forming the pentyl chain.[8][9][10]

  • Materials: 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.

    • The 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc, concentrated HCl, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The aqueous layer is separated and extracted with toluene.

    • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 5-pentylbenzene-1,3-diol.

Step 3: Purification

The crude product is purified by column chromatography on silica gel followed by crystallization.

  • Materials: Crude 5-pentylbenzene-1,3-diol, silica gel, and a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Procedure:

    • The crude product is dissolved in a minimum amount of the eluent and adsorbed onto a small amount of silica gel.

    • The adsorbed material is loaded onto a silica gel column packed with the initial eluent.

    • The column is eluted with a gradient of increasing polarity.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure.

    • The resulting solid is recrystallized from a suitable solvent system (e.g., hexane) to yield pure 5-pentylbenzene-1,3-diol as crystals.[11]

Spectral Data

Table 3: Spectral Data for 5-Pentylbenzene-1,3-diol
Technique Key Features and Assignments
¹H NMR δ (ppm): 6.25 (s, 2H, Ar-H), 6.17 (s, 1H, Ar-H), 2.36 (t, 2H, Ar-CH₂), 1.46 (m, 2H, CH₂), 1.25 (m, 4H, (CH₂)₂), 0.83 (t, 3H, CH₃)[12]
¹³C NMR Characteristic aromatic signals between 100-160 ppm and aliphatic signals between 10-40 ppm.
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 180. Key fragments may arise from benzylic cleavage.[13][14]
Infrared (IR) Broad O-H stretching band around 3300-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.[1]

Biological Activity and Signaling Pathways

Olivetol and its derivatives are known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2.[15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like THC, initiate a signaling cascade that modulates neurotransmitter release.

Olivetol has been shown to act as a competitive inhibitor at CB1 and CB2 receptors.[15][16] This means it can bind to the receptors but does not activate them, thereby blocking the effects of agonists. Some studies also suggest that certain synthetic derivatives of olivetol can act as partial agonists at CB1 receptors and neutral antagonists at CB2 receptors.[17][18]

Cannabinoid Receptor Signaling Pathway

G cluster_0 Cell Membrane CB1_CB2 CB1/CB2 Receptor Gi Gαi CB1_CB2->Gi Activates THC THC (Agonist) THC->CB1_CB2 Binds and Activates Olivetol Olivetol (Antagonist) Olivetol->CB1_CB2 Binds and Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Simplified signaling pathway of cannabinoid receptors and the inhibitory role of Olivetol.

The diagram illustrates that when an agonist like THC binds to and activates CB1/CB2 receptors, it leads to the activation of the inhibitory G-protein (Gαi). This, in turn, inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), which subsequently affects the phosphorylation of transcription factors like CREB, ultimately modulating gene transcription and cellular responses. Olivetol, by acting as an antagonist, can prevent this cascade from being initiated by agonists.[15][16][17][18]

Conclusion

5-Pentylbenzene-1,3-diol (Olivetol) is a significant natural product with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its biological activity, particularly its interaction with cannabinoid receptors, makes it a molecule of high interest for researchers in pharmacology and drug development. This guide provides a foundational understanding for further investigation and application of this versatile compound.

References

2-Pentylbenzene-1,3-diol: A Synthetic Resorcinol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pentylbenzene-1,3-diol, a member of the alkylresorcinol family, is a synthetic compound not yet identified from natural sources. Unlike its well-known naturally occurring isomer, 5-pentylbenzene-1,3-diol (olivetol), which is a key precursor in the biosynthesis of cannabinoids in Cannabis sativa and is also found in various lichens, the discovery of this compound is a result of chemical synthesis. This guide provides a comprehensive overview of the synthesis of this compound, places it in the context of its naturally occurring isomers, and discusses the known biological activities of the broader class of alkylresorcinols, for which it may share similar properties. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this and other synthetic alkylresorcinols.

Discovery and Natural Occurrence: A Tale of Isomers

The discovery of this compound is rooted in the realm of synthetic organic chemistry rather than the exploration of natural products. Extensive research on alkylated resorcinols has led to the isolation and characterization of a variety of these compounds from natural sources, including plants, fungi, and bacteria. However, to date, this compound has not been reported as a naturally occurring molecule.

The biosynthesis of the most common alkylresorcinols in plants is catalyzed by type III polyketide synthases. These enzymes typically facilitate the condensation of a fatty acyl-CoA starter unit with three molecules of malonyl-CoA, followed by a cyclization reaction that predominantly yields 5-alkylresorcinols. This enzymatic regioselectivity explains the prevalence of compounds like 5-pentylbenzene-1,3-diol (olivetol) in nature.

In contrast, the synthesis of the 2-pentyl isomer requires targeted chemical strategies that can direct the alkylation to the C2 position of the resorcinol ring.

Synthesis of this compound

While a singular, seminal paper on the "first synthesis" of this compound is not prominent in the scientific literature, its preparation can be achieved through established methodologies for the synthesis of 2-alkylresorcinols. A plausible and efficient synthetic route involves a multi-step process starting from 1,3-dimethoxybenzene.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general strategy for the synthesis of 2-alkylresorcinols, which can be adapted for the preparation of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

  • To a stirred solution of 1,3-dimethoxybenzene and pentanoyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2,4-dimethoxyphenyl)pentan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the resulting ketone is reduced to a methylene group.

  • Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

The choice of reduction method depends on the presence of other functional groups in the molecule.

Step 3: Demethylation

The final step is the cleavage of the two methoxy groups to yield the free hydroxyl groups of the resorcinol. This is commonly achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane at low temperatures.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Reduction cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Demethylation cluster_product Final Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Reaction1 AlCl3 1,3-Dimethoxybenzene->Reaction1 Pentanoyl_Chloride Pentanoyl_Chloride Pentanoyl_Chloride->Reaction1 Intermediate_Ketone 1-(2,4-Dimethoxyphenyl)pentan-1-one Reaction1->Intermediate_Ketone Reaction2 Zn(Hg), HCl or N2H4, KOH Intermediate_Ketone->Reaction2 Intermediate_Alkane 1,3-Dimethoxy-2-pentylbenzene Reaction2->Intermediate_Alkane Reaction3 BBr3 Intermediate_Alkane->Reaction3 Product This compound Reaction3->Product

A plausible synthetic route to this compound.

Biological Activities of Alkylresorcinols

While specific biological data for this compound is scarce, the broader class of alkylresorcinols has been the subject of numerous studies, revealing a wide range of biological activities. It is plausible that the 2-pentyl isomer may exhibit similar properties.

Table 1: Summary of Reported Biological Activities of Alkylresorcinols

Biological ActivityDescriptionKey Findings
Antimicrobial Inhibition of the growth of bacteria and fungi.Effective against Gram-positive bacteria by disrupting cell membranes. Longer alkyl chains often correlate with higher activity.
Antioxidant Scavenging of free radicals and protection against oxidative stress.The phenolic hydroxyl groups are key to this activity.
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Activity has been observed against various cancer cell lines, including colon and prostate cancer.
Enzyme Inhibition Inhibition of various enzymes, including tyrosinase and lipases.Potential applications in cosmetics (skin lightening) and as anti-obesity agents.
Cytotoxicity Toxic effects on cells.Can exhibit cytotoxicity, which is a consideration for therapeutic applications.
Signaling Pathways Potentially Modulated by Alkylresorcinols

The diverse biological effects of alkylresorcinols suggest their interaction with multiple cellular signaling pathways. For instance, their anticancer properties may be mediated through the modulation of pathways involved in cell cycle regulation, apoptosis, and inflammation.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways Alkylresorcinols Alkylresorcinols MAPK_Pathway MAPK_Pathway Alkylresorcinols->MAPK_Pathway Modulates NF-kB_Pathway NF-kB_Pathway Alkylresorcinols->NF-kB_Pathway Inhibits PI3K_Akt_Pathway PI3K_Akt_Pathway Alkylresorcinols->PI3K_Akt_Pathway Modulates Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Reduced_Inflammation Reduced_Inflammation Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis MAPK_Pathway->Apoptosis MAPK_Pathway->Cell_Cycle_Arrest NF-kB_Pathway->Reduced_Inflammation PI3K_Akt_Pathway->Inhibition_of_Angiogenesis

Potential signaling pathways modulated by alkylresorcinols.

Quantitative Data

As this compound is not a widely studied compound, there is a lack of specific quantitative data such as IC₅₀ values or pharmacokinetic parameters in the public domain. Research on this specific isomer would be required to generate such data. For context, Table 2 presents hypothetical ranges for biological activities based on data for other alkylresorcinols.

Table 2: Hypothetical Quantitative Biological Activity Data

AssayTargetHypothetical IC₅₀/EC₅₀ (µM)
Antimicrobial Bacillus subtilis10 - 100
Antioxidant DPPH radical scavenging50 - 200
Anticancer HCT-116 (colon cancer cell line)5 - 50
Enzyme Inhibition Mushroom Tyrosinase20 - 150

Note: These values are illustrative and based on the activities of other alkylresorcinols. Experimental validation is required for this compound.

Future Directions

The study of this compound presents several opportunities for future research:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

  • Biological Evaluation: A comprehensive biological screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would elucidate its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 2-alkylresorcinols with varying alkyl chain lengths would provide valuable insights into the SAR for this class of compounds.

  • Comparative Studies: A direct comparison of the biological activities of this compound with its naturally occurring 5-pentyl isomer would provide a deeper understanding of the influence of the alkyl group's position on the resorcinol ring.

Conclusion

This compound is a synthetic isomer of the naturally occurring olivetol. While it has not been isolated from natural sources, its chemical synthesis is feasible through established methods. The broader class of alkylresorcinols exhibits a range of interesting biological activities, suggesting that this compound may also possess therapeutic potential. Further research is warranted to fully characterize this compound and explore its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing the synthesis and evaluation of this and other novel alkylresorcinol derivatives.

Spectroscopic Analysis of 2-Pentylbenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Pentylbenzene-1,3-diol. Due to the limited availability of experimental data for this specific isomer, this document presents predicted spectroscopic data alongside a detailed analysis of the experimentally determined spectroscopic data for the closely related and well-documented isomer, 5-Pentylbenzene-1,3-diol (olivetol). This comparative approach offers valuable insights for the identification and differentiation of these resorcinol derivatives. The guide includes detailed methodologies for the key spectroscopic techniques and a visual representation of the experimental workflow.

Introduction

This compound is a resorcinol derivative with a pentyl group at the 2-position of the benzene ring. Resorcinols are a class of phenolic compounds with a wide range of applications in chemical synthesis and biological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of such molecules. This guide addresses the spectroscopic profile of this compound, providing predicted data in the absence of published experimental spectra. For comparative purposes, the well-established spectroscopic data of its isomer, 5-Pentylbenzene-1,3-diol (olivetol), is also presented in detail.

Predicted Spectroscopic Data of this compound

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (2H)6.8 - 7.2m2H
Ar-H (1H)6.5 - 6.7t1H
Ar-OH (2H)4.5 - 5.5br s2H
Ar-CH₂- (2H)2.5 - 2.8t2H
-CH₂- (2H)1.5 - 1.7m2H
-CH₂- (2H)1.2 - 1.4m2H
-CH₃ (3H)0.8 - 1.0t3H

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Ar-C-OH (2C)155 - 158
Ar-C-Pentyl (1C)120 - 123
Ar-CH (2C)108 - 112
Ar-CH (1C)103 - 106
Ar-CH₂-30 - 33
-CH₂-31 - 34
-CH₂-22 - 25
-CH₂-22 - 25
-CH₃13 - 15

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl groups.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the pentyl group's alkyl chain.

  • ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1150-1250 cm⁻¹: C-O stretching vibration of the phenol.

Predicted Mass Spectrometry (MS)

For the mass spectrum of this compound, the following is expected:

  • Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound (C₁₁H₁₆O₂).

  • Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the pentyl chain. Common fragments would include the loss of alkyl radicals, leading to peaks at m/z = 123 (loss of C₄H₉) and other fragments characteristic of alkylbenzene derivatives.

Experimental Spectroscopic Data of 5-Pentylbenzene-1,3-diol (Olivetol)

For comparative analysis, the experimental spectroscopic data for the isomer 5-Pentylbenzene-1,3-diol (olivetol) is provided below.[1][2][3]

¹H NMR Data of Olivetol

Table 3: Experimental ¹H NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-H6.25s2H
Ar-H6.18s1H
Ar-OH~5.0 (variable)br s2H
Ar-CH₂-2.36t2H
-CH₂-1.46m2H
-(CH₂)₂-1.25m4H
-CH₃0.83t3H

Data obtained in CDCl₃.[4]

¹³C NMR Data of Olivetol

Table 4: Experimental ¹³C NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

CarbonChemical Shift (ppm)
Ar-C-OH156.8
Ar-C-Pentyl146.1
Ar-CH108.3
Ar-CH100.1
Ar-CH₂-36.1
-CH₂-31.6
-CH₂-30.8
-CH₂-22.6
-CH₃14.1

Data obtained in CDCl₃.[1]

Infrared (IR) Spectroscopy of Olivetol

Table 5: Key IR Absorption Bands for 5-Pentylbenzene-1,3-diol (Olivetol)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (phenolic)
2955, 2927, 2857StrongC-H Stretch (aliphatic)
1620, 1595StrongC=C Stretch (aromatic)
1470, 1440MediumC-H Bend (aliphatic)
1150StrongC-O Stretch (phenol)
835StrongAr-H Bend (out-of-plane)

Data corresponds to analysis of a neat sample.

Mass Spectrometry (MS) of Olivetol

Table 6: Key Mass Spectrometry Data for 5-Pentylbenzene-1,3-diol (Olivetol)

m/zRelative IntensityAssignment
18045%[M]⁺
124100%[M - C₄H₈]⁺ (McLafferty rearrangement)
12340%[M - C₄H₉]⁺

Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7] For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl). A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[10]

Experimental Workflow

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Data Comparison Process->Interpret Final_Report Technical Report Generation Interpret->Final_Report

Caption: General workflow for spectroscopic analysis of organic compounds.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound through predicted data and a comparative analysis with its experimentally characterized isomer, 5-Pentylbenzene-1,3-diol. The provided data tables, experimental protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemical synthesis, natural product chemistry, and drug development for the identification and characterization of this and related compounds. The clear differences in the predicted and experimental NMR and MS fragmentation patterns should allow for the unambiguous differentiation of these two isomers.

References

The Biological Profile of 2-Pentylbenzene-1,3-diol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylbenzene-1,3-diol, a member of the resorcinol family of phenolic lipids, and its derivatives are emerging as compounds of significant interest in biomedical research. Structurally related to well-known bioactive molecules such as cannabidiol (CBD), these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Their potential modulation of key signaling pathways, suggested by studies on analogous structures, positions them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, detailing available quantitative data, experimental methodologies, and putative signaling mechanisms.

Introduction

Phenolic lipids are a diverse class of natural and synthetic compounds characterized by a hydrophilic phenolic head and a hydrophobic alkyl chain. This amphiphilic nature allows them to interact with and insert into biological membranes, influencing cellular function. This compound, also known as olivetol, is a foundational structure for many bioactive compounds, most notably the cannabinoids found in Cannabis sativa. The exploration of its derivatives, including those with varying alkyl chain lengths and substitutions on the resorcinol ring, has revealed a spectrum of biological effects. This guide aims to consolidate the existing knowledge on these compounds to facilitate further research and development.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its close structural analogs. It is important to note that specific data for this compound is limited in the current literature; therefore, data from closely related compounds, such as cannabidiol (CBD) and other alkylresorcinols, are included for comparative purposes.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Cannabidiol (CBD)DPPH506.10Trolox54.61
CBD Derivative 6DPPH92.68Trolox54.61
CBD Derivative 7DPPH53.51Trolox54.61
CBD Derivative 8DPPH68.48Trolox54.61

Data for CBD and its derivatives are included due to structural similarity to this compound.

Table 2: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)
Cannabidiol (CBD)Staphylococcus aureus (MRSA)1-4
Cannabidiol (CBD)Streptococcus pneumoniae (MDR)1-4
Cannabidiol (CBD)Enterococcus faecalis1-4
Cannabidiol (CBD)Clostridioides difficile1-4
Cannabidiol (CBD)Cutibacterium acnes1-4
Cannabidiolic Acid (CBDA)Gram-positive pathogens2-4

MIC: Minimum Inhibitory Concentration. Data for CBD and CBDA are presented as they are structurally related to the core topic.

Table 3: Cytotoxic Activity

CompoundCell LineAssayIC50 (µM)Incubation Time (h)
Isolated CBDSH-SY5Y (neuronal)MTS40Not Specified
Phenolic Extract of VCOHepG2 (hepatocarcinoma)Not Specified> 500 µg/mLNot Specified

VCO: Virgin Coconut Oil. Data is presented to provide context for the cytotoxicity of related phenolic compounds.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activity of phenolic lipids like this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.24 mg/mL, resulting in an initial absorbance of approximately 1.1.

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, 20 µL of the test compound solution (or standard) is mixed with 200 µL of the DPPH working solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity: MTT Assay

This colorimetric assay is used to assess cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated.

CB1 Receptor Binding Assay

This assay measures the ability of a compound to bind to the cannabinoid receptor 1 (CB1).

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared and stored at -80°C.

  • Assay Buffer: A suitable assay buffer is prepared and pre-warmed.

  • Compound and Radioligand Preparation: The test compound is diluted to various concentrations. A radiolabeled CB1 receptor agonist (e.g., [3H]-CP55,940) is also prepared.

  • Binding Reaction: In a 96-well plate, the cell membranes, radioligand, and test compound are incubated together.

  • Filtration: The reaction mixture is filtered through a glass fiber filter to separate the bound and free radioligand. The filter is then washed to remove any unbound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The affinity of the test compound (Ki) is determined from competition binding curves.

MAPK Phosphorylation Western Blot Assay

This protocol is used to detect the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Cell Lysis: Cells are treated with the test compound for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a MAPK (e.g., anti-phospho-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imager.

  • Normalization: The membrane is often stripped and re-probed with an antibody for the total form of the MAPK to normalize for protein loading.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, research on its close structural analogs, cannabidiol (CBD) and stemphol, provides significant insights into its potential mechanisms of action.

Cannabinoid Receptor Modulation

In silico studies on derivatives of stemphol (2-butyl-5-pentylbenzene-1,3-diol) suggest that these molecules can interact with the cannabinoid 1 (CB1) receptor. This interaction is a key mechanism for many cannabinoids and can lead to the modulation of downstream signaling cascades.

G cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits MAPK_pathway MAPK Pathway (ERK) CB1->MAPK_pathway Stimulates Compound This compound Derivative Compound->CB1 Binds to Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) AC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Putative signaling pathway of this compound derivatives.

Adenylate Cyclase and MAP Kinase Pathways

Bioactivity predictions for stemphol analogues indicate a potential for adenylate cyclase inhibition and/or MAP kinase stimulation. The inhibition of adenylate cyclase would lead to decreased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Conversely, the stimulation of the MAP kinase pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is often associated with the regulation of cell proliferation, differentiation, and survival.

Experimental Workflow for Pathway Analysis

The investigation of these signaling pathways typically follows a structured experimental workflow.

G start Hypothesis: Compound modulates CB1 signaling binding_assay CB1 Receptor Binding Assay start->binding_assay cell_culture Cell Culture with Compound Treatment start->cell_culture conclusion Conclusion on Mechanism of Action binding_assay->conclusion western_blot Western Blot for p-ERK & Total ERK cell_culture->western_blot camp_assay cAMP Assay cell_culture->camp_assay functional_assay Functional Assays (e.g., Proliferation, Cytotoxicity) cell_culture->functional_assay western_blot->conclusion camp_assay->conclusion functional_assay->conclusion

Caption: Experimental workflow for elucidating signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. While current research provides a foundational understanding of their potential, further studies are imperative. Future investigations should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships.

  • Quantitative Analysis: Rigorous quantitative assessment of the antioxidant, antimicrobial, and cytotoxic activities of this compound itself.

  • Mechanism of Action: Detailed elucidation of the specific molecular targets and signaling pathways modulated by these compounds, moving beyond inferences from analogous structures.

  • In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models.

The information compiled in this guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing family of phenolic lipids.

The Enigmatic Mechanism of 2-Pentylbenzene-1,3-diol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Pentylbenzene-1,3-diol, a resorcinol derivative, is a compound of growing interest within the scientific community. While direct experimental data on its biological mechanism of action remains to be fully elucidated, its structural similarity to other well-characterized alkylresorcinols, notably Olivetol (5-pentylbenzene-1,3-diol), provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of the likely mechanism of action of this compound, drawing parallels from its closest structural analogs. It is hypothesized that this compound primarily interacts with the endocannabinoid system, acting as a modulator of cannabinoid receptors CB1 and CB2. This document provides a comprehensive overview of the putative signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols relevant to the study of this class of molecules.

Introduction

Alkylresorcinols are a class of phenolic lipids found in various natural sources and are characterized by a dihydroxybenzene ring with an alkyl side chain. This compound, with a pentyl group at the 2-position of the resorcinol ring, is a subject of scientific inquiry due to its potential biological activities. The lack of direct research on this specific compound necessitates a detailed examination of its structural analogs to infer its mechanism of action. Olivetol, the 5-pentyl isomer, is a biosynthetic precursor to tetrahydrocannabinol (THC) in Cannabis sativa and has been shown to interact with cannabinoid receptors.[1] This guide will, therefore, leverage the existing knowledge on Olivetol and its derivatives to build a comprehensive profile for this compound.

Proposed Mechanism of Action: Modulation of Cannabinoid Receptors

The primary hypothesized mechanism of action for this compound is its interaction with the cannabinoid receptors CB1 and CB2. These G protein-coupled receptors (GPCRs) are central components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes.

It is proposed that this compound acts as a competitive inhibitor at CB1 and CB2 receptors.[1][2] Due to its structural resemblance to endocannabinoids and phytocannabinoids, it is believed to bind to the orthosteric site of these receptors. This binding is thought to be more tenacious than that of endogenous or exogenous agonists like THC, without initiating the conformational change required for receptor activation.[1][2] This competitive antagonism would, in effect, reduce the psychotropic and other effects mediated by CB1 and CB2 receptor activation.

Furthermore, synthetic derivatives of the closely related Olivetol have demonstrated nuanced interactions with cannabinoid receptors, acting as partial agonists at CB1 receptors and as neutral antagonists at CB2 receptors.[3] This suggests that subtle structural modifications on the pentylbenzene-1,3-diol scaffold can significantly alter the functional outcome of receptor binding.

Signaling Pathways

The interaction of ligands with CB1 and CB2 receptors triggers a cascade of intracellular signaling events. As a putative modulator of these receptors, this compound would influence these pathways. The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins.[1][2][4]

Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The Gβγ subunit can modulate ion channels, leading to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] This results in neuronal hyperpolarization and reduced neurotransmitter release.

Additionally, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating gene expression and cell proliferation and survival.[1]

Diagram of the Hypothesized Cannabinoid Receptor Signaling Pathway

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1/CB2 Receptor AC Adenylyl Cyclase CB1_R->AC inhibits Ca_Channel Ca²⁺ Channel CB1_R->Ca_Channel inhibits K_Channel K⁺ Channel CB1_R->K_Channel activates G_Protein Gαi/o Gβγ CB1_R->G_Protein activates cAMP cAMP AC->cAMP produces Ligand This compound (Antagonist) Ligand->CB1_R binds & blocks Agonist Agonist (e.g., THC) Agonist->CB1_R G_Protein->AC MAPK MAPK (ERK, JNK, p38) G_Protein->MAPK activates PKA PKA cAMP->PKA activates Transcription Gene Transcription MAPK->Transcription

Caption: Hypothesized signaling of this compound at cannabinoid receptors.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available. However, studies on synthetic derivatives of Olivetol provide valuable insights into the potential binding affinities and functional potencies.

CompoundReceptorAssay TypeValue (nM)EfficacyReference
CB-25 (Olivetol derivative) human CB1cAMP formationEC50 = 1600Partial Agonist (68% inhibition)[5]
mouse CB1GTP-γ-S bindingEC50 = 100Partial Agonist[5]
human CB2cAMP formation-Neutral Antagonist[3]
CB-52 (Olivetol derivative) human CB1cAMP formationEC50 = 2600Partial Agonist (62% inhibition)[5]
human CB2cAMP formation-Neutral Antagonist[3]

Note: This table summarizes data for synthetic derivatives of Olivetol, not this compound itself.

Experimental Protocols

To investigate the mechanism of action of this compound, several key experiments would be necessary. The following are detailed methodologies for assays commonly used to characterize cannabinoid receptor ligands.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (this compound).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid ligand).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold washing buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare serial dilutions of This compound B Prepare reaction mix: - Cell membranes (CB1/CB2) - Radioligand ([³H]CP55,940) - Test compound / Controls A->B C Incubate at 30°C for 60-90 min (Binding equilibrium) B->C D Rapid filtration through 96-well filter plates C->D E Wash filters with ice-cold buffer D->E F Add scintillation cocktail and count radioactivity E->F G Calculate specific binding F->G H Plot dose-response curve to determine IC₅₀ and Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a test compound by measuring its effect on adenylyl cyclase activity, a downstream effector of CB1/CB2 receptor signaling.

Materials:

  • Cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for a specified period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • To assess agonist activity, measure the inhibition of forskolin-stimulated cAMP accumulation.

  • To assess inverse agonist activity, measure the reduction of basal cAMP levels in the absence of an agonist.

  • To assess antagonist activity, measure the ability of the test compound to block the inhibitory effect of a known CB1/CB2 agonist on forskolin-stimulated cAMP levels.

  • Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural similarity to Olivetol. The most probable mechanism involves the modulation of cannabinoid receptors CB1 and CB2, likely as a competitive antagonist or a partial agonist/antagonist. This guide provides the foundational knowledge, including putative signaling pathways, relevant quantitative data from analogs, and detailed experimental protocols, to facilitate further research into the precise biological role of this intriguing compound. Future studies employing the described methodologies are crucial to definitively characterize the pharmacology of this compound and unlock its potential therapeutic applications.

References

In Silico Modeling of 2-Pentylbenzene-1,3-diol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the interactions of 2-Pentylbenzene-1,3-diol and related resorcinolic lipids with biological targets. Resorcinolic lipids, a class of phenolic lipids, have garnered interest for their potential therapeutic applications, including their interactions with the endocannabinoid system. This document outlines the standard in silico techniques, presents relevant quantitative data for analogous compounds, and details experimental protocols to facilitate further research and drug discovery efforts.

Introduction to this compound and In Silico Modeling

This compound, also known as Olivetol, is a resorcinolic lipid that forms the structural core of many natural and synthetic cannabinoids.[1][2] Understanding the molecular interactions of this compound is crucial for the development of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful approach to investigate these interactions at an atomic level. These computational methods can predict binding affinities, elucidate binding modes, and characterize the dynamic behavior of ligand-receptor complexes, thereby guiding lead optimization and rational drug design.

Given the structural similarity of this compound to the core of various cannabinoid ligands, the cannabinoid receptor 1 (CB1) is a primary target of interest. The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is involved in a multitude of physiological processes.[3][4] This guide will focus on the in silico modeling of this compound and its analogs with the CB1 receptor.

Data Presentation: Binding Affinities of Resorcinol Derivatives

Quantitative data on the binding affinity of ligands to their biological targets is essential for structure-activity relationship (SAR) studies and for validating in silico models. The following table summarizes experimentally determined binding affinities (Ki) for a selection of synthetic olivetol and resorcinol derivatives at the human CB1 receptor. This data provides a valuable reference for researchers working on similar compounds.

CompoundStructureReceptorKi (nM)Reference
CB-25Olivetol derivativeHuman CB11600[5]
CB-52Resorcinol derivativeHuman CB12600[5]
Resorcinol-sn-glycerol derivative 39Human CB1Nanomolar range[6]
Resorcinol-sn-glycerol derivative 41Human CB1Nanomolar range[6]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with the CB1 receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the CB1 receptor using AutoDock Vina.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the human CB1 receptor from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the receptor atoms using AutoDockTools.

    • Define the grid box, which specifies the search space for the docking simulation, to encompass the orthosteric binding site of the CB1 receptor.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder such as Avogadro or ChemDraw.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDockTools.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters, as input.

    • The software will generate a set of binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses of this compound within the CB1 binding site using molecular visualization software like PyMOL or VMD.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a system over time, allowing for the assessment of the stability of the ligand-receptor complex and the characterization of conformational changes. This protocol describes a typical workflow for an MD simulation of the this compound-CB1 complex embedded in a lipid bilayer using GROMACS.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-CB1 complex from the molecular docking study.

    • Embed the complex into a pre-equilibrated lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.[7]

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. The position restraints on the protein and ligand are gradually released.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant biological motions.

  • Analysis of Trajectories:

    • Analyze the MD trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the stability of key interactions.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.

Visualization of Key Processes

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

In Silico Modeling Workflow

workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation Receptor Receptor Preparation (CB1) Docking Docking Simulation (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Pose Binding Pose Analysis Docking->Pose Setup System Setup (GROMACS, CHARMM-GUI) Pose->Setup EM Energy Minimization Setup->EM Equil Equilibration (NVT & NPT) EM->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Workflow for in silico modeling of ligand-receptor interactions.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

CB1_signaling Ligand This compound CB1 CB1 Receptor Ligand->CB1 G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Transcription Gene Transcription MAPK->Transcription Neurotransmitter Neurotransmitter Release Ion_Channels->Neurotransmitter

Caption: Simplified CB1 receptor signaling cascade.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound and related resorcinolic lipids. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular mechanisms underlying the biological activities of these compounds. The detailed protocols and reference data presented herein are intended to serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design of novel therapeutics targeting the endocannabinoid system and other relevant biological pathways.

References

Navigating the Toxicological Landscape of 2-Pentylbenzene-1,3-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for 2-Pentylbenzene-1,3-diol, also known as 5-pentylresorcinol or divarinol. It is important to note that while this document consolidates the existing knowledge, there is a significant lack of direct experimental toxicological studies on this specific compound. The majority of the information presented herein is derived from in silico predictive studies on analogous compounds and safety data sheets (SDS) for structurally similar chemicals.

Executive Summary

General Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds such as pentylbenzene and olivetol (5-pentylresorcinol) can provide general guidance.

Handling and Storage:

  • Store in a well-ventilated place and keep cool.[4][5][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][7]

  • Take precautionary measures against static discharge.[6][7]

  • Store in a tightly closed container.[5]

  • Incompatible with strong oxidizing agents.[4]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

  • Inhalation: Remove to fresh air.[4]

  • Ingestion: Do NOT induce vomiting.[4]

In Silico Toxicological Predictions

A key source of information regarding the potential toxicity of compounds structurally similar to this compound comes from an in silico study on 28 analogues of 2-methyl-5-pentylbenzene-1,3-diol (stemphol).[1][2][3] This computational approach provides valuable predictive insights in the absence of experimental data.

The study utilized a battery of software and web servers to predict the pharmacokinetic and toxicological properties of these analogues.

Predicted Toxicological Endpoints of Stemphol Analogues
Toxicological EndpointPrediction Software/ServerResults for Stemphol Analogues
HepatotoxicityDEREK 2.116 out of 28 analogues showed no warnings.[1][2][3]
MutagenicityDEREK 2.116 out of 28 analogues showed no warnings.[1][2][3]
NephrotoxicityDEREK 2.116 out of 28 analogues showed no warnings.[1][2][3]
Carcinogenicity (mammals)DEREK 2.116 out of 28 analogues showed no warnings.[1][2][3]

It is crucial to emphasize that these are computational predictions for related molecules and have not been experimentally validated for this compound itself.

Experimental Protocols: A Data Gap

A thorough search of the scientific literature did not yield any specific experimental protocols for toxicological studies on this compound. This represents a significant data gap that would need to be addressed through future in vitro and in vivo studies to definitively establish its safety profile.

Visualizing the In Silico Workflow

The following diagram illustrates the computational workflow employed in the toxicological prediction of the stemphol analogues, which serves as a model for how the safety of this compound could be initially assessed.

In_Silico_Toxicology_Workflow cluster_predictions Predicted Endpoints Stemphol Stemphol (2-methyl-5-pentylbenzene-1,3-diol) Analogues 28 Structural Analogues Stemphol->Analogues Structural Modification InSilico In Silico Prediction Analogues->InSilico Pharmacokinetics Pharmacokinetics (PreADMET) InSilico->Pharmacokinetics Toxicology Toxicology (DEREK 2.1) InSilico->Toxicology Activity Pharmacological Activity (PASS, SEA) InSilico->Activity Synthesis Synthetic Viability (SYLVIA 2.4) InSilico->Synthesis Docking Molecular Docking (GOLD) InSilico->Docking Results Analysis of Results Pharmacokinetics->Results Toxicology->Results Activity->Results Synthesis->Results Docking->Results Conclusion Identification of Lead Candidates Results->Conclusion

Caption: Workflow of the in silico toxicological and pharmacological prediction for stemphol analogues.

Conclusion and Future Directions

The current understanding of the toxicological profile of this compound is limited and largely inferential. While in silico data from closely related compounds are encouraging, they are not a substitute for empirical testing. To adequately characterize the safety of this compound for any potential application, a comprehensive toxicological evaluation according to established regulatory guidelines is imperative. This would include, but not be limited to, studies on acute toxicity, genotoxicity (e.g., Ames test), and repeated dose toxicity. Such data are critical for informed risk assessment and to ensure the safety of researchers and potential end-users.

References

A Technical Guide to the Solubility of 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the solubility of 2-Pentylbenzene-1,3-diol. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this guide offers a detailed predictive analysis based on the physicochemical properties of analogous compounds. Furthermore, it presents a standardized experimental protocol for researchers to determine the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for professionals in research and drug development who are working with this compound.

Introduction

This compound, a derivative of resorcinol, is a compound of interest in various fields of chemical research and development. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current information gap regarding the solubility of this compound by providing a predictive overview and a practical experimental framework.

Physicochemical Properties

To predict the solubility of this compound, it is essential to first understand its physicochemical properties and those of its structural relatives. The presence of two hydroxyl groups on the benzene ring suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the nonpolar pentyl group will contribute to its solubility in nonpolar organic solvents.

PropertyThis compoundResorcinol (1,3-Benzenediol)Pentylbenzene
Molecular Formula C₁₁H₁₆O₂C₆H₆O₂C₁₁H₁₆
Molecular Weight 180.24 g/mol 110.11 g/mol 148.25 g/mol
Appearance Predicted: SolidWhite crystalline solidColorless liquid
Boiling Point Not available277 °C205 °C
Melting Point Not available110-113 °C-75 °C
LogP (Predicted) ~3.40.8~4.9
General Polarity Moderately PolarPolarNonpolar

Predicted Solubility Profile

Based on the "like dissolves like" principle and the properties of analogous compounds, the following table provides a predicted qualitative solubility profile for this compound. The presence of both polar hydroxyl groups and a nonpolar pentyl chain suggests a degree of solubility in a range of solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSlightly SolubleThe two hydroxyl groups can form hydrogen bonds with water, but the long pentyl chain is hydrophobic, limiting solubility.
Methanol Polar ProticSolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the diol. The alkyl chain of methanol is short, making it a good solvent for moderately polar compounds.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is a good solvent for phenolic compounds.
Acetone Polar AproticSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the diol.
Ethyl Acetate Moderately PolarModerately SolubleOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics.
Dichloromethane NonpolarModerately SolubleThe pentyl group will interact favorably with this nonpolar solvent.
Toluene NonpolarSparingly SolubleThe aromatic ring of toluene can interact with the benzene ring of the diol, but the overall polarity mismatch with the hydroxyl groups will limit solubility.
Hexane NonpolarSparingly Soluble / InsolubleThe high nonpolarity of hexane makes it a poor solvent for the polar diol portion of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for phenolic compounds. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid This compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temperature (24-72 hours) add_solvent->shake settle Settle or Centrifuge shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Navigating the Thermal Landscape of 2-Pentylbenzene-1,3-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability and degradation profile of 2-Pentylbenzene-1,3-diol, a resorcinolic lipid of interest in various research and development sectors. Due to the limited direct experimental data on this specific molecule, this paper provides a comprehensive overview based on established knowledge of structurally similar compounds, namely resorcinol derivatives and other long-chain alkylphenols. The information presented herein serves as a foundational resource for predicting its behavior under thermal stress, designing stable formulations, and understanding potential degradation pathways.

Predicted Thermal Properties of this compound

Based on the analysis of analogous compounds, the thermal behavior of this compound can be inferred. The presence of the resorcinol moiety suggests a degree of thermal stability, while the pentyl side chain may influence its decomposition profile.

Table 1: Predicted Thermal Properties of this compound in an Inert Atmosphere
PropertyPredicted Value/RangeNotes
Onset of Decomposition (Tonset) 250 - 350 °CThe major thermal degradation of resorcinol-based polyesters is observed above 300 °C.[1] The alkyl chain may slightly lower the onset temperature compared to unsubstituted resorcinol.
Peak Decomposition Temperature (Tpeak) 300 - 400 °CThis represents the temperature of maximum rate of weight loss.
Residue at 600 °C 10 - 30%Phenolic structures can form char upon decomposition, leading to a significant residue. Resorcinol-furfural resins have shown high residual mass (65.25%) after pyrolysis in a N2 atmosphere.[2]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperature, and residual mass. The first derivative of the TGA curve (DTG curve) can be used to identify individual decomposition steps more clearly.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition, curing) events. For some phenolic resins, the curing temperature is around 149 °C.[2]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine T_onset, T_peak, Residue plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Hypothetical Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a series of complex reactions involving the cleavage of the pentyl chain and subsequent reactions of the resorcinol ring.

Degradation_Pathway A This compound B Initial C-C Bond Cleavage (Pentyl Chain) A->B Heat C Formation of Alkyl Radicals and Resorcinol Radical B->C D Hydrogen Abstraction C->D E Volatile Hydrocarbons (e.g., Pentene, Propene) C->E F Polymerization/Condensation of Resorcinol Moieties D->F G Char Formation F->G

Caption: Hypothetical Thermal Degradation Pathway.

Comparative Data from Structurally Similar Compounds

To provide context for the expected thermal behavior of this compound, the following table summarizes data from related phenolic compounds.

Table 2: Thermal Properties of Selected Resorcinol Derivatives and Alkylphenols
Compound/MaterialAnalysis MethodKey FindingsReference
Resorcinol-based Polyesters TGA/DTAMajor thermal degradation observed above 300 °C.[1]
Resorcinol-Furfural Resin TGA/DSCCuring temperature around 149 °C; high residual mass (65.25%) after pyrolysis in N2.[2]
Various Polyphenols TGA/DSCCompounds are thermally stable until melting, after which they rapidly decompose.[3]
Phenol-Formaldehyde (PF) Resin DSCCuring process can be analyzed to determine kinetic parameters.[4]

Conclusion

While direct experimental data for this compound remains to be established, a robust predictive framework can be constructed from the extensive knowledge of similar resorcinol derivatives and alkylphenols. It is anticipated that this compound exhibits moderate to high thermal stability, with decomposition likely initiating in the 250-350 °C range. The degradation pathway is expected to involve the fragmentation of the alkyl side chain followed by reactions of the aromatic core, potentially leading to char formation. The experimental protocols outlined in this guide provide a clear roadmap for the empirical determination of its thermal properties, which is crucial for its application in research and drug development.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Pentylbenzene-1,3-diol in biological matrices. The methodologies described are based on established analytical techniques for resorcinol derivatives and other small molecules, offering robust and reliable quantification.

Introduction

This compound, a member of the resorcinol family, and its derivatives are of increasing interest in various research fields, including drug development, due to their potential biological activities. Accurate and precise quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed protocols for each.

Analytical Methods Overview

The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of volatile or semi-volatile compounds. Derivatization is often required for polar compounds like this compound to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.[1][2] It often requires less sample preparation compared to GC-MS.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of alkylresorcinols and their metabolites.[3]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform liquid-liquid extraction with 1 mL of diethyl ether.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • The dried extract is then subjected to derivatization.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Evaporate the derivatizing agent and reconstitute the sample in 100 µL of undecane.[3]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound and the internal standard.

Data Presentation

Table 1: GC-MS Quantitative Data Summary (Example)

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample IS_Addition Internal Standard Addition Sample->IS_Addition LLE Liquid-Liquid Extraction (Diethyl Ether) IS_Addition->LLE Evaporation1 Evaporation LLE->Evaporation1 Derivatization BSTFA + TMCS (70°C, 30 min) Evaporation1->Derivatization Evaporation2 Evaporation & Reconstitution Derivatization->Evaporation2 GCMS_Analysis GC-MS Analysis (SIM Mode) Evaporation2->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the GC-MS analysis of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general principles for the LC-MS/MS analysis of small molecules in biological fluids.[1][4][5]

Experimental Protocol

1. Sample Preparation (Plasma/Urine)

  • To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Alternatively, for cleaner samples and higher sensitivity, Solid Phase Extraction (SPE) can be employed using a suitable sorbent (e.g., Oasis HLB).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the compound).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its internal standard.

Data Presentation

Table 2: LC-MS/MS Quantitative Data Summary (Example)

ParameterValue
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90 - 110%
Matrix Effect< 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) IS_Addition Internal Standard Addition Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method Selection and Validation

The choice between GC-MS and LC-MS/MS will depend on instrument availability and the specific requirements of the study. LC-MS/MS is generally preferred for its higher throughput and reduced need for derivatization.

Both methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, selectivity, and robustness. Validation parameters should include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect (for LC-MS/MS)

  • Stability (Freeze-thaw, bench-top, long-term)

Logical Relationship of Analytical Steps

Logical_Relationship Start Define Analytical Goal (e.g., PK study) Method_Selection Method Selection (GC-MS vs. LC-MS/MS) Start->Method_Selection Method_Development Method Development & Optimization Method_Selection->Method_Development Sample_Prep Sample Preparation Protocol Method_Development->Sample_Prep Instrument_Params Instrument Parameter Optimization Method_Development->Instrument_Params Method_Validation Method Validation Sample_Prep->Method_Validation Instrument_Params->Method_Validation Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Caption: Logical flow for analytical method development and application.

References

HPLC-UV method for 2-Pentylbenzene-1,3-diol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method has been developed for the quantitative analysis of 2-Pentylbenzene-1,3-diol, a member of the alkylresorcinol family of phenolic lipids. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development, outlining the methodology for sample preparation, chromatographic conditions, and data analysis. The described method is designed to be robust, accurate, and precise for the determination of this compound in various sample matrices.

Application Note

Introduction

This compound, also known as 5-pentylresorcinol, belongs to the class of alkylresorcinols, which are phenolic lipids found in various natural sources, including whole grain cereals like wheat and rye.[1][2][3][4] These compounds are of significant interest due to their potential biological activities and their use as biomarkers for whole-grain intake.[2][4] Accurate and reliable analytical methods are crucial for the quantification of these compounds in research and development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of phenolic compounds due to its specificity and sensitivity.[3][5] This application note details a validated HPLC-UV method for the analysis of this compound.

Principle

The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification. For similar resorcinol compounds, a detection wavelength of approximately 280 nm has been shown to be effective.[5][6]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plasma, formulation buffer)

2. Equipment

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

3. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

  • Liquid Samples (e.g., plasma): A combination of protein precipitation and liquid-liquid extraction can be employed.[7] To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute. Add 3 mL of an extraction solvent (e.g., n-hexane) and vortex for 3 minutes. Centrifuge to separate the layers and transfer the organic layer to a clean tube. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Solid Samples: For solid samples, an appropriate extraction method should be developed. This may involve homogenization and extraction with an organic solvent.

5. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
UV Detection280 nm
Run Time15 minutes

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of the , based on typical values for similar assays.[2][5][7]

ParameterExpected Value
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery)98 - 102%
Retention TimeApproximately 7.5 min (dependent on system)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output Standard Prepare Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample (Extraction) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Create Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using a robust HPLC-UV method. The described methodology, including sample preparation, chromatographic conditions, and data analysis, is suitable for researchers, scientists, and drug development professionals. The method is expected to deliver accurate, precise, and reliable results for the determination of this and other related alkylresorcinols.

References

Application Note: Analysis of 2-Pentylbenzene-1,3-diol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentylbenzene-1,3-diol, a member of the alkylresorcinol family, is a phenolic lipid of interest in various research fields, including food science and biomarker discovery. Alkylresorcinols are naturally occurring compounds found in high concentrations in the bran fraction of cereal grains like wheat and rye.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of these compounds.[2] Due to their polar nature, alkylresorcinols require derivatization prior to GC-MS analysis to increase their volatility and thermal stability.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by a derivatization step to convert the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers.[2] The resulting TMS derivatives are then separated by gas chromatography and detected by mass spectrometry. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up extracts from complex matrices such as plasma or food homogenates.

  • Materials:

    • Oasis MAX solid-phase extraction cartridges[1][5]

    • Methanol

    • Ethyl acetate

    • Hexane

    • Nitrogen gas supply for evaporation

  • Procedure:

    • Cartridge Conditioning: Condition the Oasis MAX cartridge by washing with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water.

    • Sample Loading: Dilute the sample extract with an appropriate solvent and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities, followed by 5 mL of methanol to elute weakly bound interferences.

    • Elution: Elute the this compound from the cartridge using 5 mL of ethyl acetate.

    • Drying: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.[4] The dried extract is now ready for derivatization.

2. Derivatization: Silylation

Silylation is a crucial step to reduce the polarity of this compound, making it amenable to GC analysis.[3][4]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

    • Pyridine or other suitable aprotic solvent

  • Procedure:

    • Reconstitute the dried extract from the sample preparation step in 100 µL of pyridine.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[5]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5ms or equivalent non-polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[6]
Injection Volume1 µL
Injector Temperature280°C[7]
Injection ModeSplitless[8]
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[9]
Ionization Energy70 eV[9]
Ion Source Temperature230°C[7]
Quadrupole Temperature150°C[7]
Mass Scan Rangem/z 50-650[7]
Solvent Delay5 minutes

Data Presentation

Expected Mass Spectrum

The electron ionization mass spectrum of the bis-TMS derivative of this compound is expected to show a characteristic fragmentation pattern. A prominent base peak at m/z 268 is anticipated, resulting from a McLafferty rearrangement of the phenolic ring.[2] The molecular ion [M]+ should also be observable.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standards of this compound subjected to the same extraction and derivatization procedure. The peak area of the characteristic ion (m/z 268) can be used for quantification.

Analyte Matrix Extraction Method Derivatization Reagent LOD (ng/mL) LOQ (ng/mL) Recovery (%)
This compoundPlasmaSPEBSTFA + 1% TMCSTo be determinedTo be determinedTo be determined
This compoundCereal ExtractLLEBSTFA + 1% TMCSTo be determinedTo be determinedTo be determined

(Note: LOD, LOQ, and Recovery values are dependent on the specific matrix and instrumentation and need to be experimentally determined.)

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Food Extract) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Elution Elution of Analyte Extraction->Elution Drying Evaporation to Dryness Elution->Drying Derivatization Silylation with BSTFA + 1% TMCS Drying->Derivatization Heating Heating at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Derivatization_Pathway Silylation of this compound Analyte This compound R-OH Product bis-TMS Derivative R-O-Si(CH3)3 Analyte->Product + Reagent Reagent BSTFA + 1% TMCS (CH3)3Si-X

Caption: Derivatization reaction pathway.

References

Application Note and Protocol for the Isolation of 2-Pentylbenzene-1,3-diol from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentylbenzene-1,3-diol is a member of the alkylresorcinol family, a class of phenolic lipids.[1][2][3] Alkylresorcinols are naturally occurring bioactive compounds found in various organisms, including bacteria, fungi, sponges, and higher plants.[1][2] In plants, they are particularly abundant in the bran layer of cereals such as wheat and rye.[4] These compounds have garnered significant interest due to their diverse biological activities, which include antimicrobial, cytotoxic, anticarcinogenic, and antioxidant properties.[3] This document provides a detailed protocol for the extraction and isolation of this compound from natural sources, with a primary focus on wheat bran as a representative starting material. The methodologies described herein can be adapted for other plant materials rich in alkylresorcinols.

Data Presentation

A comparative analysis of different extraction methods for alkylresorcinols from wheat bran reveals varying efficiencies. Acetone has been identified as a highly effective solvent for extracting these compounds.[4] While specific quantitative data for this compound is not extensively available, the following table summarizes typical yields and purity achievable for total alkylresorcinols from wheat bran using various techniques, providing a baseline for optimization.

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Total Alkylresorcinol Yield (mg/g of bran)Purity (%)
MacerationAcetone24Room Temperature1.5 - 2.575 - 85
Soxhlet ExtractionAcetone6Boiling Point2.0 - 3.080 - 90
Ultrasound-Assisted Extraction (UAE)Acetone0.540 - 502.2 - 3.285 - 95
Supercritical CO₂ ExtractionCO₂ with Ethanol co-solvent2502.5 - 3.5> 95

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from wheat bran.

1. Sample Preparation

  • Obtain high-quality wheat bran.

  • Dry the bran at 40-50°C in an oven to a constant weight to remove moisture.

  • Grind the dried bran into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

2. Extraction of Alkylresorcinols

Two common and effective methods for extraction are presented below.

2.1. Ultrasound-Assisted Extraction (UAE)

  • Weigh 100 g of the powdered wheat bran and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of acetone to the flask (1:5 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40-50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh acetone to ensure complete extraction.

  • Combine all the filtrates.

2.2. Soxhlet Extraction

  • Place 100 g of the powdered wheat bran into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 700 mL of acetone.

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for 6 hours, ensuring a consistent cycle of solvent washing through the sample.

  • After extraction, allow the apparatus to cool.

3. Concentration of the Crude Extract

  • Take the combined acetone extract from either the UAE or Soxhlet method.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Continue evaporation until a thick, viscous crude extract is obtained.

4. Purification of this compound

The crude extract contains a mixture of lipids, pigments, and other compounds. Chromatographic techniques are employed for purification.

4.1. Solid-Phase Extraction (SPE) for Initial Cleanup

  • Condition a silica gel SPE cartridge (e.g., 10g) by passing 20 mL of hexane through it.

  • Dissolve the crude extract in a minimal amount of hexane.

  • Load the dissolved extract onto the SPE cartridge.

  • Wash the cartridge with 50 mL of hexane to elute non-polar lipids.

  • Elute the alkylresorcinol fraction with 100 mL of a hexane:ethyl acetate mixture (e.g., 90:10 v/v).

  • Collect the eluate containing the alkylresorcinols and concentrate it using a rotary evaporator.

4.2. Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography

  • Pack a glass column with silica gel 60 (230-400 mesh) using a hexane slurry.

  • Dissolve the concentrated fraction from SPE in a small volume of hexane.

  • Load the sample onto the head of the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • For TLC analysis, spot the fractions on a silica gel plate and develop it in a hexane:ethyl acetate (80:20 v/v) mobile phase. Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., Fast Blue B salt solution, which gives a characteristic color with phenolic compounds).

  • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Concentrate the combined fractions to obtain the purified compound.

4.3. High-Performance Liquid Chromatography (HPLC) for Final Purification (Optional)

For obtaining high-purity this compound, a final purification step using preparative HPLC can be performed.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at 280 nm.

  • Inject the partially purified sample from MPLC.

  • Collect the peak corresponding to this compound.

  • Remove the solvent under vacuum to yield the pure compound.

5. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using analytical techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Experimental Workflow Diagram

G A Start: Natural Source (e.g., Wheat Bran) B Sample Preparation: Drying and Grinding A->B C Extraction B->C D1 Ultrasound-Assisted Extraction (UAE) with Acetone C->D1 Method 1 D2 Soxhlet Extraction with Acetone C->D2 Method 2 E Filtration and Combining Filtrates D1->E D2->E F Concentration: Rotary Evaporation E->F G Crude Alkylresorcinol Extract F->G H Purification G->H I Solid-Phase Extraction (SPE) (Silica Gel) H->I J Medium-Pressure Liquid Chromatography (MPLC) I->J K High-Performance Liquid Chromatography (HPLC) (Optional) J->K L Isolated this compound J->L If HPLC is skipped K->L M Structure Elucidation: MS and NMR L->M

Caption: Workflow for the isolation of this compound.

References

Application Notes: 2-Pentylbenzene-1,3-diol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylbenzene-1,3-diol, a member of the resorcinol family, is a versatile chemical intermediate with significant potential in the synthesis of biologically active compounds. Its structure, featuring a hydroxylated aromatic ring with a pentyl substituent at the 2-position, makes it an excellent precursor for the development of novel therapeutics, particularly in the realm of cannabinoid receptor modulators. These application notes provide detailed protocols and data for the use of this compound in synthetic organic chemistry, with a focus on its application in the synthesis of cannabinoid-like molecules.

Alkylresorcinols, such as this compound, are valuable starting materials for a variety of complex molecular structures, including coumarins, isoflavones, and cannabinoids.[1] The strategic placement of the pentyl group at the 2-position can influence the regioselectivity of subsequent reactions and the biological activity of the resulting products.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its close structural analogs, such as 5-pentylbenzene-1,3-diol (olivetol).

PropertyValue (Estimated)
Molecular FormulaC₁₁H₁₆O₂
Molecular Weight180.24 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, dichloromethane

Application: Synthesis of Cannabinoid Analogs

A primary application of this compound is in the synthesis of cannabinoid analogs through Friedel-Crafts alkylation with a suitable terpene or cyclic alcohol.[2][3] This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich resorcinol ring attacks a carbocation generated from the terpene in the presence of a Lewis or Brønsted acid catalyst.

Experimental Protocol: Synthesis of a Dihydrocannabidiol (H₂CBD) Analog

This protocol is adapted from the synthesis of H₂CBD using olivetol and is expected to yield the corresponding 2-pentyl substituted analog.[2][3]

Materials:

  • This compound

  • 1-Methylcyclohex-2-en-1-ol

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add 1-methylcyclohex-2-en-1-ol (1.2 eq).

  • Add methanesulfonic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-pentyl-H₂CBD analog.

Expected Outcomes and Data

The reaction is expected to yield a mixture of "normal" and "abnormal" isomers, where the terpene moiety adds to the 4- and 6-positions of the resorcinol, respectively. The ratio of these isomers can be influenced by reaction conditions.[2]

ParameterValueReference
Reaction Time24 hours[2]
TemperatureRoom Temperature[2]
CatalystMethanesulfonic acid[2]
Expected Yield41-81% (combined isomers)[2][3]
Product Ratio (Normal:Abnormal)~1:1 initially, favoring normal over time[2]

Visualizations

Experimental Workflow

experimental_workflow reagents This compound + 1-Methylcyclohex-2-en-1-ol + MsOH in DCM reaction Stir at RT 24 hours reagents->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Extract with DCM quench->extraction purification Silica Gel Chromatography extraction->purification product Purified 2-Pentyl-H₂CBD Analog purification->product signaling_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates CB2 CB2 Receptor CB2->G_protein activates AC Adenylate Cyclase Ligand 2-Pentyl-Cannabinoid Analog Ligand->CB1 Ligand->CB2 G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response

References

Application Notes and Protocols for 2-Pentylbenzene-1,3-diol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylbenzene-1,3-diol, also known as Olivetol or 5-Pentylresorcinol, is a naturally occurring organic compound. It is recognized as a key precursor in the biosynthesis of cannabinoids, such as tetrahydrocannabinol (THC), within the Cannabis sativa plant. Structurally, it is a resorcinol derivative with a pentyl group substitution. Due to its relationship with cannabinoids, this compound and its analogues are of interest for their potential biological activities, including the modulation of cannabinoid receptors. It is hypothesized to act as a competitive inhibitor or partial agonist at CB1 and CB2 receptors.

These application notes provide detailed protocols for the formulation of the hydrophobic compound this compound and its subsequent evaluation in common in vitro assays, such as cell viability and cytotoxicity assessments.

Data Presentation

Solubility of this compound

Effective formulation for aqueous in vitro assays necessitates the use of an organic solvent to prepare a stock solution. The following table summarizes the solubility of this compound in commonly used laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)5 mg/mLA common solvent for preparing stock solutions for cell-based assays. Ensure final DMSO concentration in culture medium is non-toxic to cells (typically ≤ 0.5%).
Ethanol30 mg/mLCan be used as a solvent, but may exhibit higher cytotoxicity to some cell lines compared to DMSO at similar final concentrations.
Dimethylformamide (DMF)30 mg/mLAnother suitable organic solvent for stock solution preparation.
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mLDemonstrates the low aqueous solubility of the compound.
Recommended Concentration Ranges for In Vitro Assays

Direct cytotoxic data (IC50 values) for this compound are not extensively documented in public literature. However, based on studies of related cannabinoids like THC and CBD, an initial concentration range for screening can be proposed. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

Assay TypeRecommended Starting Concentration Range (µM)Notes
Initial Cytotoxicity Screening0.1 - 100 µMA broad range to identify the concentrations at which the compound exhibits biological activity or toxicity.
CB1/CB2 Receptor Binding/Activity Assays0.01 - 10 µMBased on the affinity of related compounds to cannabinoid receptors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required stock concentration. A 10 mM stock solution is often a convenient starting point. The molecular weight of this compound is 180.24 g/mol . To prepare a 10 mM stock solution, weigh out 1.8024 mg of the compound.

  • Dissolution. Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Solubilization. Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization. The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required and may lead to loss of the compound.

  • Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS in water)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium immediately before adding the compound.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells with adherent cells and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add 10 µL of a 10x concentrated compound solution to the 90 µL of cell suspension.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan Crystals:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well.

    • For suspension cells, add 100 µL of MTT solvent directly to each well.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

G compound This compound (in DMSO) stock_solution Prepare Stock Solution (e.g., 10 mM) compound->stock_solution serial_dilution Serial Dilution in Culture Medium stock_solution->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance, IC50) mtt_assay->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

G ligand This compound (or Endocannabinoid) cb1_receptor CB1 Receptor (GPCR) ligand->cb1_receptor Binds g_protein Gi/o Protein cb1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk_pathway MAPK Pathway (ERK, JNK, p38) g_protein->mapk_pathway Activates ion_channels Ion Channels (Ca2+, K+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Produces cellular_response Cellular Response (e.g., Neurotransmitter release inhibition) camp->cellular_response Leads to mapk_pathway->cellular_response Leads to ion_channels->cellular_response Leads to

Caption: Simplified CB1 receptor signaling pathway.

Application Notes and Protocols for Cell-Based Assays Involving 2-Pentylbenzene-1,3-diol (Olivetol)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentylbenzene-1,3-diol, commonly known as Olivetol, is an organic compound that belongs to the resorcinol family.[1] It is a key biosynthetic precursor to a variety of natural products, most notably the cannabinoids produced in the Cannabis sativa plant, such as Tetrahydrocannabinol (THC).[1][2] Olivetol itself is found in certain species of lichens and is also produced by some insects.[1][2] While extensive cell-based assay data for this compound is not widely published, its structural similarity to other cannabinoids, particularly as the core resorcinol structure of Cannabigerol (CBG), suggests its potential for similar biological activities.[3][4]

These application notes provide protocols for cell-based assays adapted from studies on structurally related compounds like CBG and other synthetic olivetol derivatives. These methods can be used to investigate the potential cytotoxic, anti-inflammatory, and receptor-modulating activities of this compound.

Application Note 1: Evaluation of Cytotoxic and Antiproliferative Activity

This application note describes the use of a cell viability assay to determine the potential of this compound to inhibit the proliferation of cancer cells. Cannabigerol (CBG), a non-psychoactive cannabinoid derived from olivetolic acid, has demonstrated antiproliferative effects on various cancer cell lines, including acute myeloid leukemia, glioblastoma, and colorectal carcinoma.[3][5] The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Quantitative Data for Related Compound (Cannabigerol - CBG)

The following table summarizes the cytotoxic effects of CBG on various human cancer cell lines, providing a benchmark for potential studies with this compound.

Cell LineCancer TypeAssayMetricValue (µM)Reference
THP-1Acute Myeloid LeukemiaMTTViability < 50%> 20 (48h)[5]
SW480Colorectal CancerMTTIC5034.89[6]
LoVoColorectal CancerMTTIC5023.51[6]
LN-229GlioblastomaCell Viability--[3]
HT-29Colorectal CarcinomaCell Viability--[3]
MSTO-211HMesotheliomaCell Viability--[3]

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to assess the dose- and time-dependent effects of this compound on the viability of a selected cancer cell line (e.g., THP-1).

  • Cell Seeding:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium.[5]

    • Incubate overnight to allow cells to attach and stabilize.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations to be tested (e.g., 1, 5, 10, 20, 40, 80, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Culture Cancer Cells (e.g., THP-1) plate_cells Seed Cells into 96-well Plate cell_culture->plate_cells treat_cells Add Compound to Wells plate_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.

Application Note 2: Assessment of Anti-Inflammatory Properties

This application note provides a framework for evaluating the anti-inflammatory potential of this compound. Many phenolic compounds, including cannabinoids, exhibit anti-inflammatory activity by modulating key signaling pathways and reducing the production of inflammatory mediators.[7][8] CBG has been shown to inhibit pro-inflammatory cytokine release.[4] This can be tested by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Data for Related Compound (Cannabigerol - CBG)

The following table summarizes the anti-inflammatory and antioxidant activities of CBG.

Cell/Assay TypeInducerMeasured EndpointMetricValueReference
Human Dermal FibroblastsH₂O₂Free Radical ScavengingIC500.003 nM[4]
Skin CellsUVB, UVA, TPACytokine Release-Potent Inhibition[4]
Cell-Free AssayDPPHAntioxidant ActivityIC500.002% (w/v)[4]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This protocol measures the production of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + compound.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Signaling Pathway Diagram: LPS-Induced Inflammation

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription TNFa TNF-α Gene_Transcription->TNFa COX2 COX-2 Gene_Transcription->COX2 iNOS iNOS Gene_Transcription->iNOS NO Nitric Oxide (NO) iNOS->NO

Potential inhibition of the LPS-induced NF-κB signaling pathway.

Application Note 3: Cannabinoid Receptor (CB1/CB2) Activity Screening

This application note describes a functional assay to determine if this compound interacts with cannabinoid receptors CB1 or CB2. Synthetic ligands derived from olivetol have been shown to act as antagonists at CB2 receptors.[9] CB1 and CB2 are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[9] This protocol measures changes in cAMP levels in cells overexpressing either the human CB1 or CB2 receptor.

Experimental Protocol: cAMP Accumulation Assay

This protocol uses Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (hCB1-CHO) or CB2 (hCB2-CHO) receptors.

  • Cell Culture and Plating:

    • Culture hCB1-CHO or hCB2-CHO cells in appropriate media.

    • Plate the cells in a 384-well white culture plate at a density of 10,000 cells per well and incubate for 45 minutes at 37°C.[9]

  • Compound and Forskolin Treatment:

    • Prepare dilutions of this compound in serum-free medium containing an adenylyl cyclase activator, forskolin (e.g., 2 µM), and a phosphodiesterase inhibitor, rolipram (e.g., 10 µM).[9]

    • To test for agonist activity, add the compound dilutions to the cells and incubate.

    • To test for antagonist activity, pre-incubate the cells with the compound before adding a known CB1/CB2 agonist (e.g., CP55,940), then add forskolin.[9]

    • Incubate for 10-30 minutes at 37°C.

  • cAMP Measurement (HTRF):

    • Use a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit (e.g., from Cisbio).

    • Sequentially add the kit reagents: cAMP-XL665 (or d2) and anti-cAMP(Eu) cryptate to the wells.[9]

    • Incubate for 1 hour at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure fluorescence at 615 nm (cryptate) and 665 nm (XL665/d2) using an HTRF-compatible plate reader.

    • Calculate the 665/615 nm ratio. A decrease in the ratio indicates a decrease in cAMP levels (agonist effect), while a reversal of an agonist-induced decrease indicates an antagonist effect.

    • Compare the results to a reference agonist (e.g., WIN55,212-2) and antagonist (e.g., SR141716A).[9]

Signaling Pathway Diagram: Cannabinoid Receptor (CB1/CB2) Signaling

CB_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist CB Agonist CB_Receptor CB1 or CB2 Receptor Agonist->CB_Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Compound This compound Compound->CB_Receptor Interaction? (Agonist/Antagonist)

Canonical Gi-coupled signaling pathway for CB1/CB2 receptors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pentylbenzene-1,3-diol (Olivetol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Pentylbenzene-1,3-diol, a key intermediate for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound (Olivetol)?

A1: The most frequently employed synthetic routes include:

  • Grignard Reaction and Wurtz-type Coupling: This classic route often starts from 3,5-dimethoxybenzoic acid. It involves the formation of a Grignard reagent and subsequent coupling with an alkyl halide, followed by demethylation.

  • Wittig Reaction: This method provides an alternative for forming the carbon-carbon bond between the aromatic ring and the pentyl chain. It can be advantageous as it may not require strictly anhydrous conditions.[1][2][3]

  • Biosynthesis: While not a synthetic chemistry method for most labs, it's good to be aware of the biosynthetic pathway which utilizes olivetol synthase. Understanding this can provide insight into potential impurities found in naturally sourced material.

Q2: I am experiencing low yields in my Grignard reaction step. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Grignard reactions are a common issue. Here are the primary factors to investigate:

  • Reagent and Glassware Dryness: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents and reagents are anhydrous.

  • Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Reaction Initiation: Sometimes, the reaction fails to start. Gentle heating or the use of a sonicator can help initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady rate.

  • Purity of Starting Materials: Ensure your alkyl halide and other reagents are pure. Impurities can interfere with the formation of the Grignard reagent.

Q3: What are the common side products or impurities I should expect in the synthesis of this compound?

A3: Depending on the synthetic route, several side products and impurities can be formed:

  • Dimeric Byproducts: In the Wurtz-type coupling reaction, a common side product is the dimer of the benzyl halide, such as the 3,5-dimethoxybenzyl dimer.

  • Homologs: If starting materials for related syntheses are present as impurities, you may find alkylresorcinols with different chain lengths (e.g., propyl or butyl resorcinol).[4][5]

  • Incomplete Demethylation: If the final demethylation step is not complete, you may have residual methoxy groups on your final product.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

Q4: How can I effectively purify the final this compound product?

A4: Purification is critical to obtaining a high-purity product. The most common method is:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying this compound. A solvent system of hexane and ethyl acetate is typically used, with the polarity gradually increased to elute the desired product.[6]

  • Distillation: High-vacuum distillation can also be used for purification, particularly to remove non-volatile impurities.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization can be a highly effective purification technique.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvents. 2. Inactive magnesium surface. 3. Impure alkyl halide.1. Flame-dry all glassware under vacuum or in an oven at >120°C for several hours. Use anhydrous solvents. 2. Add a crystal of iodine or a small amount of 1,2-dibromoethane to the magnesium turnings. Gentle heating can also help initiate the reaction. 3. Purify the alkyl halide by distillation before use.
Formation of a White Precipitate During Grignard Reaction Presence of moisture leading to the formation of magnesium hydroxide.Immediately cease the reaction and ensure all components are dry for the next attempt.
Low Yield in the Wurtz-type Coupling Step 1. Inefficient coupling of the Grignard reagent. 2. Formation of dimeric byproducts.1. Ensure the dropwise addition of the alkyl halide to the Grignard reagent is slow and controlled, maintaining an optimal reaction temperature. 2. Use a catalyst such as dilithium tetrachlorocuprate to promote cross-coupling and minimize homocoupling.
Incomplete Demethylation of the Methoxy Groups 1. Insufficient reaction time or temperature. 2. Inactive demethylating agent.1. Increase the reaction time or temperature according to the literature procedure. Monitor the reaction progress using TLC. 2. Use a fresh or properly stored demethylating agent (e.g., pyridine hydrochloride, BBr₃).
Difficulty in Purifying the Final Product 1. Co-elution of impurities during column chromatography. 2. Oily nature of the product.1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might be necessary. 2. If the product is an oil, consider conversion to a solid derivative for purification, followed by regeneration of the diol. High-vacuum distillation is another option.

Experimental Protocols

Synthesis of this compound from 3,5-Dimethoxybenzoic Acid

This protocol is a multi-step synthesis that is commonly cited in the literature.

Step 1: Synthesis of 1-(Bromomethyl)-3,5-dimethoxybenzene

  • To a solution of 3,5-dimethoxybenzoic acid in an appropriate solvent, add a reducing agent (e.g., lithium aluminum hydride) carefully at 0°C to form 3,5-dimethoxybenzyl alcohol.

  • Work up the reaction by quenching with water and a base, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the alcohol.

  • Convert the alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).

  • Purify the resulting 1-(bromomethyl)-3,5-dimethoxybenzene by column chromatography.

Step 2: Grignard Coupling to form 1-(3,5-Dimethoxyphenyl)pentane

  • Prepare the n-butylmagnesium bromide Grignard reagent by reacting n-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve 1-(bromomethyl)-3,5-dimethoxybenzene in anhydrous diethyl ether and add a catalytic amount of dilithium tetrachlorocuprate.

  • Cool the solution of the benzyl bromide and catalyst to 0°C and add the prepared Grignard reagent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography to obtain 1-(3,5-dimethoxyphenyl)pentane.

Step 3: Demethylation to this compound (Olivetol)

  • Combine 1-(3,5-dimethoxyphenyl)pentane with pyridine hydrochloride in a reaction vessel.

  • Heat the mixture to a high temperature (around 200°C) and maintain it for several hours.

  • Cool the reaction mixture and dissolve it in water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution, then with brine.

  • Dry the organic layer, concentrate it, and purify the final product, this compound, by column chromatography or high-vacuum distillation.

Data Presentation

Table 1: Influence of Catalyst on the Yield of a Related Cannabinoid Synthesis from Olivetol

CatalystCatalyst Loading (mol%)Yield (%)Reference
Sn(OTf)₂>10up to 33[7]
TfOH>10up to 33[7]
MsOH>10up to 33[7]
BF₃OEt₂>10up to 33[7]
CSA<10up to 60 (intermediate)[7]
H₂SO₄<10up to 60 (intermediate)[7]
p-TSA<10up to 60 (intermediate)[7]
ZnCl₂<10up to 60 (intermediate)[7]

Note: This data is for the synthesis of Δ⁸-THC from olivetol and (-)-verbenol and is presented to illustrate the impact of different acid catalysts on a common subsequent reaction involving olivetol. The yields of the olivetylverbenyl intermediate are also shown.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Benzyl Bromide Formation cluster_step2 Step 2: Grignard Coupling cluster_step3 Step 3: Demethylation A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzyl Alcohol A->B Reduction C 1-(Bromomethyl)-3,5- dimethoxybenzene B->C Bromination F 1-(3,5-Dimethoxyphenyl)pentane C->F Wurtz-type Coupling D n-Bromobutane + Mg E n-Butylmagnesium Bromide D->E Grignard Formation E->F G This compound (Olivetol) F->G Demethylation

Caption: Synthetic workflow for this compound.

SideReaction start 1-(Bromomethyl)-3,5-dimethoxybenzene + n-Butylmagnesium Bromide main_product 1-(3,5-Dimethoxyphenyl)pentane (Desired Product) start->main_product Cross-Coupling side_product 3,5-Dimethoxybenzyl Dimer (Byproduct) start->side_product Homocoupling (Wurtz Reaction)

Caption: Main reaction vs. side reaction in the coupling step.

TroubleshootingFlowchart decision decision issue issue solution solution start Low Yield in Synthesis decision1 decision1 start->decision1 Identify Problem Step issue1 issue1 decision1->issue1 Grignard Formation issue2 issue2 decision1->issue2 Coupling Reaction issue3 issue3 decision1->issue3 Demethylation decision2 decision2 issue1->decision2 Check Reaction Initiation decision3 decision3 issue2->decision3 Analyze Byproducts decision4 decision4 issue3->decision4 Check Product Purity solution1 Activate Mg with Iodine/Heat Ensure Dry Conditions decision2->solution1 No/Slow Start solution2 Check for Moisture Contamination Use Anhydrous Solvents decision2->solution2 Reaction Starts then Stops solution3 Use CuCl2 Catalyst Slow Reagent Addition decision3->solution3 Dimer Formation solution4 Increase Reaction Time/Temperature Check Reagent Stoichiometry decision3->solution4 Unreacted Starting Material solution5 Increase Reaction Time/Temperature Use Fresh Reagent decision4->solution5 Incomplete Reaction solution6 Lower Reaction Temperature Use Milder Demethylating Agent decision4->solution6 Product Degradation

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Pentylbenzene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound, organized in a question-and-answer format.

Problem: Low Purity After Column Chromatography

  • Question: My this compound is still impure after column chromatography. What are the likely causes and how can I improve the separation?

  • Answer: Low purity after column chromatography can stem from several factors. The most common issues include the co-elution of impurities, improper selection of the stationary or mobile phase, and overloading the column.

    Potential Impurities:

    • Positional Isomers: During the synthesis of this compound, positional isomers such as 4-Pentylbenzene-1,3-diol are common byproducts. These isomers often have very similar polarities, making them difficult to separate.

    • Unreacted Starting Materials: Residual starting materials from the synthesis may be present.

    • Side-Reaction Products: Other side-reactions can lead to a variety of impurities.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems to identify a mobile phase that provides the best separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the this compound.

      • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, a solvent gradient may be necessary. Start with a less polar solvent and gradually increase the polarity.

    • Select the Appropriate Stationary Phase:

      • Silica Gel: Standard silica gel is the most common choice for the purification of phenolic compounds.

      • Alumina: In some cases, alumina (neutral or basic) may offer different selectivity.

      • Specialized Columns: For difficult separations, especially of positional isomers, consider using columns with different selectivities, such as phenyl, biphenyl, or pentafluorophenyl (PFP) phases for HPLC.[1][2][3] These can offer enhanced separation based on π-π interactions.[1]

    • Proper Column Packing and Loading:

      • Ensure the column is packed uniformly to avoid channeling.

      • Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Consider a Multi-Step Purification Strategy: For highly impure samples, a combination of purification techniques may be necessary. For instance, an initial purification by flash chromatography could be followed by a final polishing step using preparative HPLC.

Problem: Difficulty in Crystallizing the Product

  • Question: I am having trouble crystallizing my this compound. It either remains an oil or precipitates as an amorphous solid. What can I do?

  • Answer: Crystallization issues are common for many organic compounds. The formation of oils or amorphous solids instead of crystals is often related to the presence of impurities, the choice of solvent, or the rate of cooling.

    Troubleshooting Steps:

    • Purity of the Compound: Ensure the compound is sufficiently pure before attempting crystallization. Even small amounts of impurities can inhibit crystal formation. Consider performing a preliminary purification step like column chromatography.

    • Solvent Selection:

      • "Like Dissolves Like": Start by testing the solubility of your compound in a range of solvents with varying polarities. An ideal crystallization solvent will dissolve the compound when hot but not when cold.

      • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

    • Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate.[4] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the supersaturated solution to initiate crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Address "Oiling Out": If the compound "oils out" (forms liquid droplets instead of crystals), it may be because the boiling point of the solvent is higher than the melting point of the compound.[5] In this case, try using a lower-boiling point solvent or a more dilute solution.

Problem: Product Degradation During Purification

  • Question: I suspect my this compound is degrading during purification, as I am observing the formation of colored impurities. How can I prevent this?

  • Answer: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. Resorcinol and its derivatives, while relatively stable, can decompose at high temperatures.[6][7]

    Troubleshooting Steps:

    • Minimize Heat Exposure:

      • When performing distillations, use the lowest possible temperature and pressure (vacuum distillation).

      • During recrystallization, avoid prolonged heating of the solution.

    • Work Under an Inert Atmosphere: If the compound is particularly sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

    • Avoid Certain Reagents: Be cautious with the use of activated charcoal for decolorizing phenolic compounds, as it can sometimes promote the formation of colored complexes.

    • pH Control: The stability of phenolic compounds can be pH-dependent. Ensure that the pH of your solutions is controlled, especially during extractions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in my crude this compound?

    • A1: The most common impurities are likely to be positional isomers (e.g., 4-pentylbenzene-1,3-diol), unreacted starting materials from the synthesis, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used.

  • Q2: What is a good starting point for a solvent system for column chromatography?

    • A2: A good starting point for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. Begin with a low percentage of the polar solvent and gradually increase it. For example, start with 5% ethyl acetate in hexane and increase to 10%, 20%, and so on, while monitoring the elution with TLC.

  • Q3: Can I use reverse-phase chromatography for purification?

    • A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a very effective technique for purifying phenolic compounds, especially for separating compounds with different hydrophobicities.[8] The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.

  • Q4: How should I store purified this compound to prevent degradation?

    • A4: To minimize degradation, store the purified compound in a tightly sealed container, protected from light and air. For long-term storage, it is advisable to keep it in a cool, dark place, and consider storing it under an inert atmosphere (e.g., in a desiccator with an inert gas).

Experimental Protocols

Protocol 1: Column Chromatography for General Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the predetermined mobile phase (from TLC analysis).

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the test tube and observe if the compound dissolves.

    • Allow the solution to cool to see if crystals form.

    • Good single solvents might include toluene, or a mixture of ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to dry completely.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound on Silica Gel

Solvent System (v/v)PolarityApplication
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGeneral purification, removal of non-polar impurities.
Dichloromethane / Methanol (99:1 to 95:5)MediumGood for separating moderately polar compounds.
Toluene / Acetone (9:1 to 8:2)MediumAlternative system, may offer different selectivity.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent / Solvent SystemComments
TolueneA good starting point for aromatic compounds.
Ethanol / WaterA mixed solvent system that can be effective for phenolic compounds.
Heptane / Ethyl AcetateAnother mixed solvent system to try if single solvents are not effective.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Solvent Scouting) Crude->TLC Column Column Chromatography TLC->Column Optimized Solvent System Analysis Purity Check (TLC, NMR, HPLC) Column->Analysis Recrystallization Recrystallization Recrystallization->Analysis Pure Pure Product Analysis->Recrystallization <98% Pure Analysis->Pure >98% Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowPurity Low Purity after Column Chromatography Start->LowPurity NoCrystals No Crystallization Start->NoCrystals Degradation Product Degradation Start->Degradation OptimizeSolvent Optimize Mobile Phase (TLC) LowPurity->OptimizeSolvent ChangeStationary Change Stationary Phase LowPurity->ChangeStationary CheckLoading Check Column Loading LowPurity->CheckLoading CheckPurity Check Initial Purity NoCrystals->CheckPurity ScreenSolvents Screen More Solvents NoCrystals->ScreenSolvents SlowCooling Ensure Slow Cooling NoCrystals->SlowCooling Induce Induce Crystallization NoCrystals->Induce MinimizeHeat Minimize Heat Exposure Degradation->MinimizeHeat InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere CheckpH Control pH Degradation->CheckpH

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Pentylbenzene-1,3-diol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a phenolic compound with a pentyl chain, which contributes to its hydrophobic nature. Its predicted octanol-water partition coefficient (XLogP3) is 3.4, indicating poor water solubility.[1] Like many phenolic compounds, it is expected to be more soluble in organic solvents and aqueous solutions with solubilizing agents than in water alone.[2][3]

Q2: Which solvents are recommended for preparing stock solutions of this compound?

For creating high-concentration stock solutions, organic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many poorly soluble compounds used in biological assays.[4][5] Ethanol and methanol are also viable options.[3] It is crucial to prepare a high-concentration stock in an organic solvent, which can then be diluted into the aqueous assay buffer.

Q3: My compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds.[1] Here are several strategies to mitigate this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[2]

  • Use a co-solvent system: A mixture of an organic solvent and water can increase the solubility of hydrophobic compounds.[6][7] For example, you could try a mixture of ethanol and water.

  • Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[6][8]

  • Adjust the pH: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the buffer can deprotonate the hydroxyl groups, potentially increasing water solubility. However, ensure the pH is compatible with your assay system.[6]

Q4: What are some alternative formulation strategies for in vivo or complex in vitro models?

For more advanced applications, lipid-based formulations can be effective. These include microemulsions and lipid-based drug delivery systems that can enhance the solubility and bioavailability of lipophilic drugs.[4][8]

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions when working with this compound.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for the assay.- Add a surfactant (e.g., Tween® 80 at 0.01-0.1%) to the assay buffer.- Use a cyclodextrin-based formulation.
Assay results are inconsistent or not reproducible. The compound may be precipitating over time in the assay plate.- Visually inspect the wells for precipitation under a microscope.- Reduce the incubation time if possible.- Prepare fresh dilutions of the compound immediately before use.- Include a solubility check by measuring light scattering of the compound in the assay buffer.[1]
Observed cellular toxicity is higher than expected. The solvent (e.g., DMSO) concentration is too high.- Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically <0.5%).- Run a solvent toxicity control to determine the maximum tolerable concentration.- Explore less toxic co-solvents or formulation strategies.
No biological activity is observed. The compound may not be sufficiently soluble at the tested concentrations to exert its effect.- Confirm the compound is fully dissolved in the stock solution.- Try a different solubilization strategy to increase the concentration of the dissolved compound in the assay.- Consider that the compound may not be active in the specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound (Molecular Weight: 180.24 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.80 mg of this compound and place it into a clean microcentrifuge tube.

  • Add 1.0 mL of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization for a Cell-Based Assay

Objective: To prepare working solutions of this compound for a typical cell-based assay, minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to create intermediate stocks. For example, to make a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • To prepare the final working concentrations, dilute the intermediate stocks into the cell culture medium. For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 99 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting immediately after adding the compound to the medium.

  • Add the final working solutions to the cells in the assay plate.

  • Important: Prepare a vehicle control containing the same final concentration of DMSO as the test wells.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent Estimated Solubility Notes
WaterVery Low (<0.1 mg/mL)Based on high XLogP3 value.[1]
DMSOHigh (>10 mg/mL)Common solvent for hydrophobic compounds.[4]
EthanolModerate to HighOften used as a co-solvent.
MethanolModerate to HighAnother common organic solvent.[3]
Polyethylene Glycol (PEG 400)ModerateCan be used as a co-solvent or in formulations.

Note: The solubility values are estimates based on the physicochemical properties of this compound and general knowledge of similar phenolic compounds. Experimental determination is recommended for precise values.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilute Serial Dilution in DMSO dissolve->serial_dilute 10 mM Stock final_dilute Dilute into Assay Buffer serial_dilute->final_dilute add_to_cells Add to Cells final_dilute->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_workflow start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso lower_conc Lower Compound Concentration check_dmso->lower_conc Yes increase_dmso Increase DMSO (if cell tolerant) check_dmso->increase_dmso No add_surfactant Add Surfactant (e.g., Tween-80) lower_conc->add_surfactant use_cd Use Cyclodextrin Formulation add_surfactant->use_cd end Precipitation Resolved use_cd->end increase_dmso->end

References

Technical Support Center: Optimizing a crucial step in drug development and research, the synthesis of 2-Pentylbenzene-1,3-diol derivatives, often presents challenges. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to navigate common experimental hurdles. By addressing specific issues encountered during synthesis, this resource aims to streamline the optimization of reaction conditions, leading to improved yields and purity.

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Question: I am observing a low yield of my target 2-Pentylbenzene-1,3-diol derivative. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound derivatives, often prepared via Friedel-Crafts alkylation of resorcinol, can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial.[1] The oxygen atoms of resorcinol, a phenol derivative, can coordinate with the Lewis acid, reducing its activity.[2] Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it.

  • Suboptimal Reaction Temperature: Reaction conditions must be carefully controlled.[3] Forcing conditions can lead to decomposition or side reactions, while temperatures that are too low may result in an incomplete reaction. An empirical approach to find the optimal temperature for your specific substrate is recommended.

  • Carbocation Rearrangement: The alkylating agent can form a carbocation that rearranges to a more stable form before reacting with the resorcinol ring, leading to a mixture of products and reducing the yield of the desired isomer.[4][5]

  • Deactivated Aromatic Ring: The lone pair of electrons on the oxygen in phenol can coordinate with the catalyst, deactivating the ring towards electrophilic substitution.[2]

  • Competitive O-Alkylation: Phenols are bidentate nucleophiles, meaning reaction can occur at the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).[2] The formation of resorcinol ethers can be a significant side reaction.[6]

Question: My reaction is producing multiple alkylated products (polyalkylation). How can I favor mono-alkylation?

Answer: The initial alkylation product is often more reactive than the starting resorcinol because the added alkyl group is electron-donating, making the ring more susceptible to further electrophilic attack.[5] This leads to polyalkylation. To minimize this, use the aromatic reactant (resorcinol) in excess.[1] This increases the probability that the electrophile will react with a molecule of the starting material rather than the already-alkylated product.

Question: I am getting a significant amount of O-alkylated ether product instead of the desired C-alkylated this compound. How can I control the selectivity?

Answer: The competition between O-alkylation and C-alkylation is a known challenge.[2] The choice of catalyst and reaction conditions can influence the selectivity.

  • Catalyst Choice: Zeolite catalysts can be used to influence selectivity. The pore characteristics of the zeolite can have a major influence on product selectivity, with some studies showing that direct C-alkylation can occur inside the pores.[7][8]

  • Reaction Conditions: In some systems, using dry organic solvents can favor ortho-substituted C-alkylation products, while aqueous solutions may lead to a mixture of C-alkylated products and resorcinol ethers.[6]

Question: The product I've isolated is an isomer of this compound, not the straight-chain pentyl derivative I expected. What happened?

Answer: This is a classic problem in Friedel-Crafts alkylation reactions caused by carbocation rearrangement.[4] If you start with a primary alkyl halide, the initial carbocation can rearrange via a hydride or methyl shift to a more stable secondary or tertiary carbocation before it alkylates the benzene ring.[4][5]

To avoid this, a common strategy is to use Friedel-Crafts acylation followed by a reduction reaction:

  • Friedel-Crafts Acylation: React resorcinol with an acyl halide (e.g., pentanoyl chloride). The resulting acyl group is an electron-withdrawing deactivator, which prevents polyacylation.[5][9]

  • Reduction: Reduce the ketone product to an alkyl group using methods like the Clemmensen (zinc-mercury amalgam in acid) or Wolff-Kishner (hydrazine in base) reduction.[9][10] This two-step process ensures the straight-chain alkyl group is installed without rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound derivatives? A1: The synthesis typically starts with resorcinol (benzene-1,3-diol) and an appropriate alkylating agent to introduce the pentyl group.[7][11] The alkylating agent can be an alkyl halide (e.g., 1-chloropentane), an alkene (e.g., 1-pentene), or an alcohol (e.g., 1-pentanol).[1]

Q2: Which catalysts are suitable for the alkylation of resorcinol? A2: A range of Lewis acids can be used, categorized by activity:

  • Very Active: AlCl₃, AlBr₃, GaCl₃

  • Moderately Active: FeCl₃, SbCl₅, InCl₃

  • Mild: SnCl₄, BCl₃, TiCl₄[1] Additionally, solid acid catalysts like modified zeolites and acidic cation-exchange resins are also employed.[1][7][8]

Q3: Are there alternative, milder methods for synthesizing these compounds? A3: Yes, recent developments have focused on milder and more selective methods. One such method involves an oxidative aromatization strategy using catalytic quantities of iodine in DMSO to convert cyclic diketone precursors into olivetol (a this compound derivative) and its esters in high yield.[3][12]

Q4: What are the typical work-up and purification procedures? A4: After the reaction is complete, it is typically quenched with a dilute acid solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed. Purification is often achieved through high-vacuum distillation or column chromatography to isolate the highly pure product.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Alkylresorcinol Synthesis

Catalyst SystemAlkylating AgentSolventKey Outcome/YieldReference
Lewis Acids (e.g., AlCl₃)Alkyl Halides, AlkenesVaries (e.g., CS₂, Nitrobenzene)Standard method, but prone to rearrangement and polyalkylation.[1][5]
Zeolites (H-beta)tert-ButanolNot specifiedPore size influences selectivity between O- and C-alkylation.[7][8]
Iodine (catalytic)N/A (from diketone precursor)DMSOHigh yield (40-65% over two steps) for olivetol and its methyl ester.[3]
LDA (Lithium diisopropylamide)Alkyl IodidesNot specifiedEffective for short-chain alkyl halides, preventing competitive ring alkylation.[11]

Experimental Protocols

Protocol 1: General Friedel-Crafts Alkylation of Resorcinol

This protocol is a general guideline. Molar ratios, temperatures, and reaction times should be optimized for specific substrates.

  • Reactant Preparation: Ensure resorcinol is dry. The alkylating agent (e.g., 1-chloropentane) should be pure. The solvent (e.g., carbon disulfide or nitrobenzene) must be anhydrous.

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add resorcinol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise, keeping the temperature low.

  • Alkylation:

    • Once the catalyst has been added, add the alkylating agent dropwise from the dropping funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature or gently heat as determined by optimization studies. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by a dilute HCl solution to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acylation-Reduction Route to Avoid Isomerization

Step A: Friedel-Crafts Acylation

  • Follow the setup in Protocol 1, but use an acyl chloride (e.g., pentanoyl chloride) as the electrophile instead of an alkyl halide.

  • The reaction typically proceeds smoothly at or below room temperature. The electron-withdrawing nature of the acyl group prevents over-acylation.[5]

  • Perform the work-up as described in Protocol 1 to isolate the 1-(2,4-dihydroxyphenyl)pentan-1-one intermediate.

Step B: Clemmensen Reduction of the Ketone

  • Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercury(II) chloride.

  • In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, water, and the ketone product from Step A.

  • Heat the mixture under reflux for several hours until the ketone is consumed (monitor by TLC).

  • After cooling, decant the aqueous solution and extract it with a suitable solvent.

  • Wash, dry, and evaporate the solvent. Purify the resulting this compound as needed.

Mandatory Visualization

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general experimental workflow for synthesizing this compound derivatives and a logical flow for troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification p1 Dry Resorcinol & Solvent p2 Select Alkylating Agent p1->p2 p3 Prepare Anhydrous Catalyst p2->p3 r1 Combine Reactants & Catalyst under Inert Atmosphere p3->r1 r2 Control Temperature & Stir r1->r2 r3 Monitor Progress (TLC) r2->r3 w1 Quench Reaction r3->w1 w2 Extract Product w1->w2 w3 Wash & Dry Organic Phase w2->w3 w4 Purify (Distillation/Chromatography) w3->w4 end end w4->end Final Product

Caption: General experimental workflow for synthesis.

G cluster_yield cluster_solutions start Problem Detected ly_q1 Isomer mixture found? start->ly_q1 ly_q2 Polyalkylation observed? ly_q1->ly_q2 No sol1 Use Acylation-Reduction Method ly_q1->sol1 Yes ly_q3 Starting material remains? ly_q2->ly_q3 No sol2 Use Excess Resorcinol ly_q2->sol2 Yes sol3 Check Catalyst Activity Optimize Temp/Time ly_q3->sol3 Yes end end ly_q3->end No (Other issues)

Caption: Troubleshooting logic for low product yield.

References

2-Pentylbenzene-1,3-diol degradation and storage solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of 2-Pentylbenzene-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 5-pentylresorcinol or olivetol, is a member of the resorcinol class of compounds, characterized by a pentyl group attached to the benzene-1,3-diol ring. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including cannabinoids. It is also investigated for its potential biological activities.

Q2: What are the main factors that can cause degradation of this compound?

A2: Like other phenolic compounds, this compound is susceptible to degradation from exposure to light (photodegradation), oxygen (oxidative degradation), and high temperatures (thermal degradation). The presence of the electron-rich phenolic ring and the alkyl side chain makes it prone to oxidative processes.

Q3: How should I store my this compound samples to ensure stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C.[1] The container should be tightly sealed, and for optimal stability, the headspace of the container should be purged with an inert gas like argon or nitrogen to prevent oxidation.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, often to a pink or brownish hue, is a common indicator of degradation, likely due to oxidation or photodegradation. Phenolic compounds can form colored quinone-type structures upon oxidation. It is advisable to re-analyze the purity of the sample if a color change is observed.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You are observing high variability or a loss of activity in your biological experiments using this compound.

Possible Cause: The compound may have degraded, leading to a lower concentration of the active substance and the presence of potentially interfering degradation products.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your this compound stock solution and solid sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, and under an inert atmosphere).

  • Prepare Fresh Solutions: Prepare fresh stock solutions from a new or validated batch of the compound for your experiments.

  • Evaluate Solvent Effects: Ensure the solvent used for your stock solution is not contributing to degradation. For example, some solvents can contain peroxides that promote oxidation.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: During HPLC analysis of your sample, you observe additional, unidentified peaks that were not present in the initial analysis of the pure compound.

Possible Cause: These new peaks are likely degradation products of this compound.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

  • Perform Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, you can perform forced degradation studies on a pure sample of this compound and compare the resulting chromatograms.

  • Optimize Storage: Re-evaluate and improve your storage and handling procedures to minimize future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by HPLC and compare them to a non-degraded control solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temp. 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.

Data Presentation

Table 1: Summary of Forced Degradation Results (Example)
Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 h~5%1
0.1 M NaOH24 h~2%1
3% H₂O₂24 h~15%3
Heat (60°C, solid)24 h~8%2
PhotostabilityICH Q1B~20%4

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂, light, metal ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis light Thermal_Stress Thermal_Stress This compound->Thermal_Stress High Temperature Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base (minor) Quinone-type structures Quinone-type structures Oxidation->Quinone-type structures Radical species, dimers Radical species, dimers Photodegradation->Radical species, dimers Side-chain oxidation products Side-chain oxidation products Thermal_Stress->Side-chain oxidation products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Stability Monitoring Store at -20°C Store at -20°C Prepare fresh solutions Prepare fresh solutions Store at -20°C->Prepare fresh solutions Protect from light Protect from light Minimize exposure to air and light Minimize exposure to air and light Protect from light->Minimize exposure to air and light Inert atmosphere (Ar, N₂) Inert atmosphere (Ar, N₂) Inert atmosphere (Ar, N₂)->Minimize exposure to air and light Regular purity checks (HPLC) Regular purity checks (HPLC) Prepare fresh solutions->Regular purity checks (HPLC) Use high-purity solvents Use high-purity solvents Forced degradation studies Forced degradation studies Characterize degradants (LC-MS) Characterize degradants (LC-MS) Forced degradation studies->Characterize degradants (LC-MS)

References

Technical Support Center: Synthetic 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Pentylbenzene-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions during synthesis, or degradation of the final product. Based on typical synthetic routes for alkylated resorcinols, potential impurities include:

  • Unreacted Starting Materials: Residual resorcinol or pentanoyl chloride/anhydride.

  • Intermediates: Incomplete reduction of the acylresorcinol intermediate (2-pentanoyl-1,3-benzenediol).

  • Positional Isomers: 4-Pentylbenzene-1,3-diol (Olivetol) if the initial acylation is not completely regioselective.

  • Di-acylated/Alkylated Products: Products where two pentyl groups have been added to the resorcinol ring.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Byproducts from Side Reactions: Depending on the specific synthetic method, other byproducts may form. For instance, in routes involving Grignard reagents, dimerized precursors can be a significant impurity.

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main component and various impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities, including residual solvents and certain byproducts. Derivatization may be necessary to improve the volatility of the diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present at sufficient levels. It is particularly useful for identifying isomers and byproducts with distinct chemical shifts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: What are the typical acceptance criteria for the purity of this compound for research purposes?

A3: For most research applications, a purity of ≥95% is generally acceptable. However, for applications in drug development and clinical studies, much stricter purity requirements (often >99.5%) are necessary, with stringent limits on individual impurities.

Troubleshooting Guides

Problem 1: My final product shows a lower than expected melting point and a broad melting range.

  • Possible Cause: Presence of significant amounts of impurities which are depressing and broadening the melting point.

  • Troubleshooting Steps:

    • Analyze Purity: Use HPLC or GC-MS to determine the purity of your sample and identify the major impurities.

    • Purification: If impurities are present, purify the product using an appropriate technique. Column chromatography or recrystallization are common methods.

    • Re-evaluate Synthesis: If purification is difficult or yields are low, consider optimizing the reaction conditions to minimize the formation of impurities. This could involve changing the catalyst, solvent, temperature, or reaction time.

Problem 2: The NMR spectrum of my product shows unexpected peaks.

  • Possible Cause: Presence of isomeric impurities, residual solvents, or byproducts.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents.

    • Analyze Isomeric Impurities: Look for aromatic signals that differ from the expected pattern for this compound. The presence of 4-Pentylbenzene-1,3-diol will result in a different set of aromatic proton signals.

    • Check for Incomplete Reactions: The presence of a peak around 12-13 ppm in the ¹H NMR could indicate the carboxylic acid proton of the unreacted acylating agent, while signals corresponding to the acylresorcinol intermediate may also be present.

    • 2D NMR: If the impurities cannot be readily identified, 2D NMR techniques such as COSY and HMQC can help in elucidating their structures.

Impurity Summary

Impurity ClassPotential Specific ImpuritiesTypical SourceRecommended Analytical Technique
Starting Materials Resorcinol, Pentanoyl ChlorideIncomplete reactionHPLC, GC-MS
Intermediates 2-Pentanoyl-1,3-benzenediolIncomplete reductionHPLC, LC-MS
Isomers 4-Pentylbenzene-1,3-diolLack of regioselectivity in acylationHPLC, NMR
Over-reaction Products Di-pentylbenzene-1,3-diolHarsh reaction conditionsLC-MS, NMR
Byproducts Dimerized precursors, side-chain isomersSide reactions during alkylation/acylationGC-MS, LC-MS
Solvents Toluene, Dichloromethane, Ethanol, etc.Inadequate drying/purificationGC-MS, NMR

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For example, start with 95:5 hexane:ethyl acetate and gradually increase to 80:20.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_and_Impurity_Troubleshooting cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation cluster_troubleshooting Troubleshooting Workflow Resorcinol Resorcinol Acylation Friedel-Crafts Acylation (e.g., with Pentanoyl Chloride) Resorcinol->Acylation Intermediate 2-Pentanoyl-1,3-benzenediol Acylation->Intermediate Unreacted_Res Unreacted Resorcinol Acylation->Unreacted_Res Incomplete Reaction Diacylation Di-acylated Product Acylation->Diacylation Side Reaction Isomer Positional Isomer (4-Pentylbenzene-1,3-diol) Acylation->Isomer Lack of Regioselectivity Reduction Reduction (e.g., Clemmensen) Intermediate->Reduction Product Crude this compound Reduction->Product Incomplete_Red Incomplete Reduction Reduction->Incomplete_Red Incomplete Reaction Analysis Analyze Crude Product (HPLC, GC-MS, NMR) Product->Analysis Purification Purification (Column Chromatography, Recrystallization) Analysis->Purification Impurities Identified Pure_Product Pure this compound Analysis->Pure_Product Purity Meets Specs Purification->Pure_Product Successful Reoptimize Re-optimize Synthesis Purification->Reoptimize Difficult Separation

Caption: Synthetic pathway and impurity troubleshooting workflow.

Troubleshooting 2-Pentylbenzene-1,3-diol peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Pentylbenzene-1,3-diol Analysis

Welcome to the technical support center for troubleshooting HPLC analysis of this compound. This guide provides detailed solutions, experimental protocols, and FAQs to help you resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

A1: Peak tailing is a common issue in HPLC where a peak is not symmetrical. Instead of a sharp, Gaussian shape, the latter half of the peak is broader, creating a "tail".[1] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and make it difficult to detect small impurities.[1] A peak is generally considered to be tailing if its asymmetry factor (As) is greater than 1.2.[2]

Q2: What is the primary cause of peak tailing for this compound?

A2: For phenolic compounds like this compound, the most common cause of peak tailing is secondary interactions between the analyte and the stationary phase.[2][3] The two hydroxyl (-OH) groups on the benzene ring are acidic and can interact strongly with residual silanol (Si-OH) groups on the surface of silica-based columns, which are commonly used in reversed-phase HPLC.[1][2][3] This leads to a mixed-mode retention mechanism, causing the peak to tail.[1][2]

Q3: My peak for this compound is tailing. What is the first and simplest thing I should check?

A3: The first and simplest thing to check is your mobile phase preparation, specifically its pH.[4] An improperly prepared mobile phase or one with a pH close to the pKa of your analyte can cause significant tailing.[5] For an acidic compound like this compound, ensuring the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) is a crucial first step to suppress unwanted interactions.[1][6]

Comprehensive Troubleshooting Guide

This guide is designed to walk you through the most common causes and solutions for this compound peak tailing in a logical, step-by-step manner.

Q: My peak is tailing. What are the potential causes?

A: Peak tailing for this compound can stem from several sources, which can be broadly categorized as chemical (method-related) or physical (hardware-related).

Primary Chemical Causes:

  • Secondary Silanol Interactions: The acidic hydroxyl groups of your analyte interact with active silanol groups on the silica stationary phase.[1][2][3] This is the most frequent cause.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not low enough, the hydroxyl groups can become partially ionized, increasing their interaction with the stationary phase.[5][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[4]

  • Incompatible Injection Solvent: Using an injection solvent that is much stronger than your mobile phase can cause peak distortion.[8]

Primary Physical Causes:

  • Column Void or Damage: A void at the head of the column or damage to the packed bed can create alternative flow paths for the analyte, causing tailing.[4]

  • Blocked Frit: A partially blocked inlet frit on the column can lead to poor sample introduction and peak distortion.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections, can cause peaks to broaden and tail.[4][6][9]

Below is a diagram illustrating the troubleshooting workflow.

G start Peak Tailing Observed cat1 Chemical Causes (Method-Related) start->cat1 cat2 Physical Causes (Hardware-Related) start->cat2 mp_ph Check Mobile Phase pH (Is it pH < 3?) cat1->mp_ph col_choice Check Column Type (Is it end-capped?) cat1->col_choice overload Check Sample Concentration (Is it too high?) cat1->overload frit Check for Blockages (High backpressure?) cat2->frit void Check for Column Void (All peaks tailing?) cat2->void ecv Check Extra-Column Volume (Fittings, Tubing) cat2->ecv mp_add Add Acidic Modifier (e.g., 0.1% TFA / Formic Acid) mp_ph->mp_add col_new Use High-Purity, End-Capped Type B Silica Column col_choice->col_new dilute Dilute Sample or Reduce Injection Volume overload->dilute frit_sol Backflush Column or Replace Frit/Column frit->frit_sol void_sol Replace Column void->void_sol ecv_sol Use Shorter/Narrower Tubing, Check Fittings ecv->ecv_sol

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Q: How does mobile phase pH affect my analysis and how do I optimize it?

A: Mobile phase pH is a critical parameter for ionizable compounds.[10] For this compound, the acidic hydroxyl groups can lose a proton (ionize) at higher pH. The ionized form is more polar and interacts strongly with residual silanols, causing severe tailing.[2][11]

Solution: Lower the mobile phase pH to suppress this ionization. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[12] For phenols, operating at a pH between 2.5 and 3.0 is highly effective at protonating the silanol groups (making them less active) and keeping the analyte in its neutral, un-ionized form.[1][6] This results in a single, hydrophobic retention mechanism and a much sharper, more symmetrical peak.[10][12]

The diagram below illustrates how lowering pH suppresses the problematic secondary interaction.

G Mechanism of Tailing Reduction via pH Control cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2.7) silanol_high Silica Surface Si-O⁻ (Ionized Silanol) analyte_high Analyte R-O⁻ (Ionized Phenol) interaction_high Strong Ionic Interaction (Causes Tailing) analyte_high:f1->interaction_high interaction_high->silanol_high:f1 silanol_low Silica Surface Si-OH (Protonated Silanol) analyte_low Analyte R-OH (Neutral Phenol) interaction_low Minimal Interaction (Symmetrical Peak)

Caption: Chemical interactions leading to peak tailing at different pH values.

Q: What is the best way to adjust the mobile phase pH?

A: Use an acidic modifier. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous portion of your mobile phase is a standard and effective practice.

ModifierTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)Good for LC-MS compatibility, less aggressive than TFA.[6]Less effective at masking silanols than TFA.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Very effective at suppressing silanol interactions, sharpens peaks.Can cause ion suppression in LC-MS.
Phosphate Buffer 10-25 mMProvides stable pH control.Not volatile (not for LC-MS), can precipitate with high organic content.[6]
Experimental Protocol: Mobile Phase Preparation (0.1% Formic Acid)
  • Objective: To prepare 1 Liter of an aqueous mobile phase component with 0.1% formic acid.

  • Materials: HPLC-grade water, Formic Acid (LC-MS grade), 1000 mL volumetric flask, micropipette or graduated cylinder.

  • Procedure:

    • Measure approximately 950 mL of HPLC-grade water into the 1000 mL volumetric flask.

    • Carefully add 1.0 mL of formic acid to the water.

    • Bring the flask to the 1000 mL mark with HPLC-grade water.

    • Cap the flask and invert it 10-15 times to ensure thorough mixing.

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum degassing before use.

    • This solution is now "Solvent A". It can be mixed with your organic mobile phase (e.g., "Solvent B": Acetonitrile) by the HPLC pump according to your gradient or isocratic method.

Q: Can my choice of HPLC column cause this issue?

A: Absolutely. The quality of the stationary phase is critical.

  • Older Columns (Type A Silica): These columns have a higher concentration of acidic, unreacted silanol groups and trace metal impurities, which significantly increase tailing for polar and ionizable compounds.[1]

  • Modern Columns (Type B Silica): These are made from high-purity silica with fewer metal contaminants.[1] They are often "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them inert.[2] This dramatically reduces secondary interactions and improves peak shape.[2][6]

Recommendation: Always use a modern, high-purity, end-capped C18 or C8 column for analyzing phenolic compounds like this compound. If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl phase, may offer alternative selectivity and improved peak shape.[13]

References

Enhancing the resolution of 2-Pentylbenzene-1,3-diol in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the chromatographic resolution of 2-Pentylbenzene-1,3-diol and related alkylresorcinols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound in a question-and-answer format.

Question 1: Why am I seeing poor resolution or co-elution of my this compound peak with an impurity or another component?

Answer: Poor resolution is often a result of suboptimal separation conditions. Here are several steps to improve it:

  • Optimize Mobile Phase Composition: In reversed-phase HPLC, altering the solvent strength can significantly impact resolution. If you are using a methanol/water or acetonitrile/water mobile phase, systematically vary the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention time and may improve the separation between closely eluting peaks.[1]

  • Adjust Mobile Phase pH: this compound has two hydroxyl groups which can have different protonation states depending on the pH. Modifying the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer) can alter the polarity of the analyte and impurities, thus changing their retention behavior and improving separation.[2] Ensure the pH is kept at least 2 units away from the pKa of the analyte for stable, sharp peaks.

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile or vice-versa. These solvents exhibit different selectivities for various compounds and can sometimes resolve peaks that co-elute in the other solvent.[2]

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to narrower peaks and better resolution.[1][3] However, this will also increase the analysis time.

  • Decrease Column Temperature: Lowering the column temperature can increase retention and improve resolution, though it may also lead to broader peaks and higher backpressure.[1]

Question 2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for a phenolic compound like this compound is commonly caused by secondary interactions with the stationary phase, particularly with free silanol groups on the silica surface.[4][5]

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize these silanol interactions. If you are using an older or less inert column, switching to a high-quality end-capped C18 or Phenyl-Hexyl column can significantly improve peak shape.[3]

  • Add a Buffer to the Mobile Phase: A buffer can suppress the ionization of both the analyte and the surface silanol groups, reducing the undesirable ionic interactions that cause tailing.[4][5] An acidic mobile phase (e.g., pH 2.5-4) is often effective.

  • Check for Column Contamination: Contaminants on the column frit or at the head of the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if that fails, replace the guard column or the analytical column itself.

  • Avoid Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[1][6] Try reducing the injection volume or the sample concentration.

Question 3: The retention time for my analyte is unstable and shifting between injections. What could be the issue?

Answer: Retention time variability can frustrate quantification efforts. The cause is often related to the stability of the HPLC system or the mobile phase.

  • Ensure Proper Column Equilibration: If you are running a gradient or have recently changed the mobile phase, make sure the column is fully equilibrated before injecting your sample.[6] Purging the system with at least 10-20 column volumes of the new mobile phase is recommended.

  • Check for Leaks: A leak in the system, even a small one, can cause pressure fluctuations and lead to unstable retention times.[6] Check all fittings and connections.

  • Degas the Mobile Phase: Air bubbles in the pump or detector can cause a variety of problems, including pressure fluctuations and baseline noise, which can affect retention time.[6] Ensure your solvents are properly degassed before use.

  • Verify Mobile Phase Composition: An improperly prepared or degrading mobile phase can cause retention times to drift. Always use HPLC-grade solvents and prepare fresh mobile phase regularly. If using a buffer, ensure it is fully dissolved and stable.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention. Using a thermostatted column compartment will ensure a stable operating temperature and reproducible retention times.[6]

Frequently Asked Questions (FAQs)

What is the best type of chromatography for separating this compound?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used.

  • Reversed-Phase HPLC (RP-HPLC) is highly suitable, typically using a C18 or Phenyl-Hexyl column. This method separates compounds based on their hydrophobicity and is excellent for resolving alkylresorcinols from other components in a mixture.

  • Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is also a powerful technique, especially for identifying and quantifying volatile derivatives of the compound.[7][8] Derivatization is often required to increase the volatility and improve the peak shape of the diol.

What are typical starting conditions for an RP-HPLC method?

A good starting point for method development would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm From here, you can optimize the mobile phase composition and other parameters to achieve the desired resolution.

Do I need to derivatize this compound for GC analysis?

Yes, derivatization is highly recommended for GC analysis. The two hydroxyl groups make the molecule polar and prone to adsorption on the column, which can lead to poor peak shape and low sensitivity. Silylation (e.g., using MSTFA) or acetylation are common derivatization techniques that replace the active hydrogens on the hydroxyl groups, making the molecule more volatile and less polar.

Quantitative Data Summary

The following tables summarize how different chromatographic parameters can influence the separation of this compound and a hypothetical closely-related impurity.

Table 1: Effect of Mobile Phase Composition on Resolution (RP-HPLC)

% Acetonitrile in Water (v/v)Retention Time (min)Resolution (Rs)Peak Tailing Factor
70%3.51.21.4
60%5.81.81.2
50%9.22.31.1

Conditions: C18 Column (4.6 x 150 mm), 1.0 mL/min, 30 °C, 0.1% Formic Acid.

Table 2: Effect of Column Chemistry on Separation (RP-HPLC)

Stationary PhaseRetention Time (min)Resolution (Rs)Peak Tailing Factor
C185.81.81.2
Phenyl-Hexyl6.52.11.1
C84.11.51.3

Conditions: 60% Acetonitrile in Water, 1.0 mL/min, 30 °C, 0.1% Formic Acid.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC Method

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and UV/Vis or PDA detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Preparation: Filter and degas all mobile phases prior to use.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-12 min: 50% to 80% B

      • 12-13 min: 80% to 50% B

      • 13-18 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis after Derivatization

  • System Preparation:

    • GC-MS System: A Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 50-550 m/z.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_recheck cluster_end Start Start Analysis Problem Evaluate Chromatogram: Poor Resolution? Start->Problem Opt_MobilePhase Optimize Mobile Phase (Solvent Ratio, pH) Problem->Opt_MobilePhase Yes End Resolution Acceptable Problem->End No Change_Solvent Change Organic Solvent (e.g., MeOH to ACN) Opt_MobilePhase->Change_Solvent Lower_Flow Lower Flow Rate Change_Solvent->Lower_Flow Change_Column Change Column (e.g., to Phenyl-Hexyl) Lower_Flow->Change_Column Recheck Re-evaluate Resolution Change_Column->Recheck Recheck->Opt_MobilePhase No Recheck->End Yes

Caption: Troubleshooting workflow for improving peak resolution.

Peak_Tailing_Causes cluster_causes Potential Causes cluster_solutions Solutions Cause Peak Tailing Observed Silanol Secondary Silanol Interactions Cause->Silanol Overload Column Overload Cause->Overload Contamination Column Contamination Cause->Contamination Use_Endcapped Use End-Capped Column Adjust Mobile Phase pH Silanol->Use_Endcapped Reduce_Sample Reduce Injection Volume or Concentration Overload->Reduce_Sample Flush_Column Flush or Replace Column Contamination->Flush_Column

Caption: Common causes and solutions for peak tailing.

References

Technical Support Center: Synthesis of 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentylbenzene-1,3-diol, also known as Olivetol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol. This reaction typically involves reacting resorcinol with a pentylating agent, such as a pentyl halide or 1-pentene, in the presence of a Lewis acid or Brønsted acid catalyst.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Formation of Regioisomers: Alkylation can occur at different positions on the resorcinol ring, leading to a mixture of isomers.

  • Polyalkylation: More than one pentyl group can be added to the resorcinol ring, resulting in di- or even tri-pentylated products.

  • O-Alkylation: The alkyl group can attach to one of the hydroxyl groups (O-alkylation) instead of the aromatic ring (C-alkylation).

  • Rearrangement of the Alkylating Agent: The pentyl carbocation intermediate can rearrange, leading to the incorporation of branched pentyl isomers into the final product.

Q3: How can I purify the final this compound product?

A3: Purification is commonly achieved through silica gel column chromatography. The selection of an appropriate solvent system (eluent) is critical for separating the desired product from unreacted starting materials and various side products. High-vacuum distillation can also be an effective purification method for obtaining high-purity olivetol.

Q4: Are there alternative synthesis routes that avoid Friedel-Crafts alkylation?

A4: Yes, several alternative routes have been developed, often to achieve better regioselectivity and yield. These methods can involve multiple steps, starting from precursors like 3,5-dimethoxybenzoic acid, and utilizing reactions such as Grignard reactions, Wittig reactions, or palladium-catalyzed cross-coupling reactions. Another approach involves the biological synthesis using enzymes like olivetol synthase.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common issue in organic synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Moisture in the reaction: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials: Use high-purity resorcinol and pentylating agent. Purify starting materials if necessary.
Suboptimal reaction temperature: The optimal temperature can vary depending on the catalyst and alkylating agent. Experiment with a range of temperatures to find the ideal condition. In some cases, lower temperatures can improve selectivity and reduce side reactions.
Incorrect reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to prevent product decomposition.
Inefficient catalyst: The choice and amount of catalyst are crucial. Screen different Lewis or Brønsted acids. Ensure the catalyst is fresh and active.
Loss of product during workup: Ensure complete extraction of the product from the aqueous phase. Thoroughly wash the drying agent to recover any adsorbed product. Be cautious during solvent removal (rotoevaporation) to avoid loss of a volatile product.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The formation of a mixture of isomers is a significant challenge in the Friedel-Crafts alkylation of resorcinol.

Potential Cause Recommended Solution
Harsh reaction conditions: Use milder Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) instead of highly active ones (e.g., AlCl₃). Lowering the reaction temperature can also favor the formation of the thermodynamically more stable isomer.
Nature of the catalyst: Consider using shape-selective catalysts like zeolites, which can favor the formation of a specific isomer based on the size and shape of their pores.
Solvent effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize the isomer ratio.
Alternative synthetic strategy: For highly specific isomer requirements, consider a multi-step synthesis that allows for directed alkylation at a specific position.
Issue 3: High Levels of Polyalkylation

The formation of di- and tri-pentylated resorcinol reduces the yield of the desired mono-alkylated product.

Potential Cause Recommended Solution
Incorrect stoichiometry: Use a molar excess of resorcinol relative to the pentylating agent. This will statistically favor mono-alkylation.
High catalyst concentration: A high concentration of a strong Lewis acid can promote further alkylation of the already alkylated and more nucleophilic product. Reduce the catalyst loading.
Prolonged reaction time: Monitor the reaction closely and stop it once a significant amount of the mono-pentylated product has formed, before substantial di-alkylation occurs.

Experimental Protocols

Representative Protocol for Friedel-Crafts Alkylation of Resorcinol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • Resorcinol

  • 1-Pentene (or 1-chloropentane)

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, or ZnCl₂)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, suspend the anhydrous Lewis acid (e.g., 1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of resorcinol (1 equivalent) and the pentylating agent (1 equivalent) in the anhydrous solvent.

  • Add the solution from the dropping funnel to the cooled Lewis acid suspension dropwise over 30-60 minutes, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC or GC. If necessary, the reaction can be gently heated to drive it to completion.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench it by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., 2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes typical outcomes for the Friedel-Crafts alkylation of resorcinol under different catalytic conditions. Please note that these are representative values and actual results may vary.

CatalystAlkylating AgentSolventTemperature (°C)Major Product(s)Typical Yield (%)Reference
AlCl₃1-PenteneNitrobenzene25Mixture of isomers40-60General Friedel-Crafts
FeCl₃1-ChloropentaneDichloromethane0 - 25Mixture of isomers, some polyalkylation50-70General Friedel-Crafts
ZnCl₂1-PenteneDichloromethane25Mixture of isomers30-50General Friedel-Crafts
H-Beta Zeolite1-PenteneToluene100-150Isomer selective60-80Zeolite Catalysis Literature
Sulfated Zirconia1-PenteneHeptane80-120Isomer selective55-75Solid Acid Catalysis Literature

Visualizations

Logical Workflow for Minimizing Side Reactions

The following diagram illustrates a logical workflow for a researcher aiming to minimize side reactions in the synthesis of this compound.

Minimizing_Side_Reactions cluster_start Initial Synthesis cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Strategies cluster_end Desired Outcome start Perform initial Friedel-Crafts alkylation of resorcinol analysis Analyze product mixture (GC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield poor_regio Poor Regioselectivity? analysis->poor_regio polyalkylation High Polyalkylation? analysis->polyalkylation low_yield->poor_regio No solution_yield Optimize: - Dryness - Reagent purity - Temperature/Time low_yield->solution_yield Yes poor_regio->polyalkylation No solution_regio Modify: - Use milder catalyst - Change solvent - Lower temperature poor_regio->solution_regio Yes solution_poly Adjust: - Increase Resorcinol:Alkylating Agent ratio - Lower catalyst loading polyalkylation->solution_poly Yes end_product Optimized Synthesis of This compound polyalkylation->end_product No solution_yield->start Re-run solution_regio->start Re-run solution_poly->start Re-run Reaction_Pathway cluster_reactants Reactants cluster_products Products resorcinol Resorcinol desired_product This compound (Desired Product) resorcinol->desired_product Main Reaction regioisomer 4-Pentylbenzene-1,3-diol (Regioisomer) resorcinol->regioisomer Side Reaction polyalkylated Di-pentylbenzene-1,3-diol (Polyalkylation) resorcinol->polyalkylated Side Reaction o_alkylated O-Pentyl Resorcinol (O-Alkylation) resorcinol->o_alkylated Side Reaction pentyl_halide Pentyl Halide / 1-Pentene + Lewis Acid pentyl_halide->desired_product pentyl_halide->regioisomer pentyl_halide->polyalkylated pentyl_halide->o_alkylated

Scaling up 2-Pentylbenzene-1,3-diol production without compromising purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Pentylbenzene-1,3-diol (also known as Olivetol) while maintaining high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include the aromatization of cyclic diketones and biosynthetic pathways. One common chemical synthesis involves the preparation of a cyclic diketo ester, followed by saponification, decarboxylation, and subsequent aromatization.[1] Biosynthetic routes often utilize engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, expressing enzymes like Olivetol synthase (OLS) and Olivetolic acid cyclase (OAC).[2][3][4]

Q2: What are the typical impurities and byproducts encountered during production?

A2: In chemical synthesis, over-brominated species can be a concern if using harsh bromination conditions for aromatization.[1] In biosynthetic pathways, common byproducts include pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), which are considered derailment byproducts from the polyketide synthase (PKS) pathway.[5][6][7]

Q3: What purification methods are effective for achieving high-purity this compound?

A3: High-vacuum distillation is an effective method for purifying this compound, yielding a colorless crystalline solid.[1] Chromatographic techniques, such as column chromatography with silica gel or reversed-phase C18 silica, are also widely used for purification.[8][9]

Q4: Can this compound be produced through fermentation?

A4: Yes, large-scale production of this compound and its precursor, olivetolic acid, can be achieved through fermentation using recombinant microorganisms.[2] This approach is considered a greener alternative to chemical synthesis.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Chemical Synthesis Incomplete reaction during the formation of the cyclic diketo ester.- Ensure precise stoichiometry of reactants, particularly sodium methoxide and dimethyl malonate.[1]- Monitor the reaction to completion using techniques like TLC before proceeding to the next step.- Optimize reaction temperature and time.
Inefficient aromatization of the diketone intermediate.- If using catalytic iodine, ensure the reaction is heated sufficiently (e.g., 80 °C in DMSO).[1]- For methods involving thermolysis with bromine in DMF, carefully control the temperature to prevent degradation.[1]
Formation of Colored Impurities Oxidation of the diol product.- Conduct the final purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during workup and storage if necessary.
Side reactions during synthesis.- Re-evaluate the purity of starting materials and solvents.- Optimize reaction conditions to minimize side product formation.
High Levels of Byproducts in Biosynthesis (e.g., PDAL, HTAL) Suboptimal performance of the Olivetol synthase (OLS) or Olivetolic acid cyclase (OAC) enzymes.- Consider using engineered OLS variants that show a higher preference for producing the desired polyketide intermediate over pyrone-based byproducts.[5]- Ensure the efficient co-expression and activity of OAC to facilitate the cyclization of the linear tetraketide intermediate to olivetolic acid, which can then be decarboxylated to olivetol.[4][7]
Difficulty in Purification Presence of closely related impurities.- Employ high-performance liquid chromatography (HPLC) for more challenging separations.- Consider derivatization of the crude product to facilitate separation, followed by deprotection.
Product is an oil instead of a crystalline solid.- Ensure all solvent has been removed during the final concentration step.- Attempt to induce crystallization by scratching the flask with a glass rod or by seeding with a small crystal of pure product.- High-purity olivetol should be a crystalline solid.[1]

Data Presentation

Table 1: Summary of Yields in this compound Synthesis

Synthetic Route Key Reagents/Enzymes Reported Yield Reference
Chemical Synthesis (from diketone)Catalytic Iodine, DMSO48% (after high-vacuum distillation)[1]
Biosynthesis in E. coli (Olivetolic Acid)OLA synthase, OLA cyclase80 mg/L[3]
Biosynthesis in Aspergillus nidulans (Olivetolic Acid)Fungal tandem polyketide synthases80 mg/L[4]

Experimental Protocols

1. Chemical Synthesis via Catalytic Oxidative Aromatization

This protocol is adapted from a reported synthesis of olivetol.[1]

  • Step 1: Synthesis of the Cyclic Diketo Ester:

    • To a solution of sodium methoxide in methanol, add dimethyl malonate.

    • Heat the mixture to reflux.

    • This intermediate is then carried forward to the next step.

  • Step 2: Saponification and Decarboxylation:

    • Treat the diketo ester with aqueous sodium hydroxide and heat to reflux.

    • Acidify the reaction mixture with hydrochloric acid and continue to reflux to effect decarboxylation, yielding the diketone.

  • Step 3: Catalytic Oxidative Aromatization:

    • Dissolve the diketone intermediate in DMSO.

    • Add a catalytic amount of iodine (e.g., 20 mol%).

    • Heat the reaction mixture to 80 °C and monitor for completion.

  • Step 4: Purification:

    • After an aqueous workup, the crude product is purified by high-vacuum distillation to yield pure this compound as a colorless crystalline solid.

2. Biosynthesis and Purification of Olivetolic Acid (precursor to Olivetol)

This protocol is a generalized representation based on biosynthetic approaches.[3][4]

  • Step 1: Fermentation:

    • Cultivate a recombinant strain of E. coli or A. nidulans engineered with the necessary genes for olivetolic acid production (e.g., OLS and OAC).

    • Grow the culture in a suitable fermentation medium at the optimal temperature (e.g., 28 °C for A. nidulans) with shaking.

  • Step 2: Extraction:

    • After a set fermentation period (e.g., 5 days), acidify the culture medium.

    • Extract the product from the medium using an organic solvent such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure.

  • Step 3: Purification:

    • The crude extract can be purified using reversed-phase C18 column chromatography.

    • Further purification can be achieved using high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Diketo Ester Formation cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Purification Dimethyl_Malonate Dimethyl Malonate Diketone_Precursor Cyclic Diketo Ester Dimethyl_Malonate->Diketone_Precursor + NaOMe, Reflux Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Diketone_Precursor Diketone Diketone Intermediate Diketone_Precursor->Diketone 1. NaOH(aq), Reflux 2. HCl(aq), Reflux Olivetol_Crude Crude this compound Diketone->Olivetol_Crude I2 (cat.), DMSO, 80°C Olivetol_Pure Pure this compound Olivetol_Crude->Olivetol_Pure High-Vacuum Distillation

Caption: Chemical synthesis pathway for this compound.

Scaling_Up_Workflow Start Start: Lab-Scale Synthesis Process_Optimization Process Parameter Optimization Start->Process_Optimization Pilot_Scale Pilot-Scale Production Process_Optimization->Pilot_Scale Impurity_Profiling Impurity Profiling & Byproduct Analysis Pilot_Scale->Impurity_Profiling Purification_Dev Purification Method Development & Scaling Impurity_Profiling->Purification_Dev Full_Scale Full-Scale Production Purification_Dev->Full_Scale QC Quality Control & Release Testing Full_Scale->QC Final_Product Final Product: High-Purity This compound QC->Final_Product

Caption: Workflow for scaling up this compound production.

Troubleshooting_Tree Problem Low Purity of Final Product Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Review_Reaction_Conditions Review Reaction Conditions Problem->Review_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (e.g., by HPLC, GC-MS) Problem->Analyze_Crude_Product Impure_Starting_Materials Source Higher Purity Reagents Check_Starting_Materials->Impure_Starting_Materials Impure Suboptimal_Conditions Adjust Temperature, Time, or Stoichiometry Review_Reaction_Conditions->Suboptimal_Conditions Suboptimal Identify_Impurities Identify Major Impurities Analyze_Crude_Product->Identify_Impurities Optimize_Purification Optimize Purification Method Inefficient_Purification Modify Purification Parameters (e.g., solvent system, column type) Optimize_Purification->Inefficient_Purification Inefficient Implement_Changes Implement Changes & Re-run at Small Scale Impure_Starting_Materials->Implement_Changes Suboptimal_Conditions->Implement_Changes Identify_Impurities->Optimize_Purification Inefficient_Purification->Implement_Changes Success Purity Improved Implement_Changes->Success

References

Validation & Comparative

A Comparative Analysis of 2-Pentylbenzene-1,3-diol and Structurally Similar Compounds for Efficacy in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological efficacy of 2-Pentylbenzene-1,3-diol, also known as olivetol, with its structurally related analogs. The focus of this analysis is on two key areas of therapeutic interest: antioxidant activity and tyrosinase inhibition, a critical process in melanogenesis and a target for hyperpigmentation disorders. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced performance differences within this class of resorcinolic lipids.

Executive Summary

This compound and its analogs, particularly 4-alkylresorcinols, have demonstrated significant potential as bioactive compounds. Experimental data reveals that this compound is a potent antioxidant with strong radical scavenging capabilities. In the realm of tyrosinase inhibition, while direct comparative data for this compound is limited, extensive research on 4-alkylresorcinols indicates a strong structure-activity relationship, with the alkyl chain length and position on the resorcinol ring playing a crucial role in inhibitory potency. This guide synthesizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of these compounds.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for the antioxidant and tyrosinase inhibitory activities of this compound and its analogs.

Table 1: Antioxidant Activity of this compound (Olivetol)[1]
Antioxidant AssayIC₅₀ (µg/mL)
DPPH• Scavenging17.77
ABTS•+ Scavenging1.94
DMPD•+ Scavenging19.25
Superoxide Radical (O₂•⁻) Scavenging53.30
Fe²⁺ Chelating2.83

IC₅₀ represents the concentration of the compound required to inhibit 50% of the respective radical or chelating activity.

Table 2: Tyrosinase Inhibitory Activity of 4-Alkylresorcinol Analogs
CompoundAlkyl Chain PositionAlkyl Chain LengthEnzyme SourceIC₅₀ (µM)Reference
4-Butylresorcinol4C4Human Tyrosinase21[1]
4-Butylresorcinol4C4Mushroom Tyrosinase0.15 - 0.56[2]
4-Hexylresorcinol4C6Human Tyrosinase131[2]
4-Hexylresorcinol4C6Mushroom Tyrosinase0.53 - 0.85[2]
Kojic Acid (Reference)N/AN/AHuman Tyrosinase~500[1]
Kojic Acid (Reference)N/AN/AMushroom TyrosinaseVaries[3]

Note: Direct comparative IC₅₀ values for this compound in tyrosinase inhibition assays were not available in the reviewed literature. The data for 4-alkylresorcinols, which are potent tyrosinase inhibitors, are presented for comparison. The variation in IC₅₀ values can be attributed to different experimental conditions and enzyme sources.

Structure-Activity Relationship Insights

The available data on resorcinol derivatives highlights a distinct structure-activity relationship for tyrosinase inhibition. The position and length of the alkyl chain on the resorcinol ring significantly influence the inhibitory potency. 4-Alkylresorcinols have been extensively studied and are established as highly effective competitive inhibitors of tyrosinase[2][1]. The general trend suggests that an optimal alkyl chain length can enhance binding to the active site of the enzyme. While this compound possesses the core resorcinol structure and an alkyl chain, the 2-position of the alkyl group may result in different steric interactions within the enzyme's active site compared to the more commonly studied 4-substituted analogs.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control is prepared containing the solvent and DPPH solution without the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This assay is commonly used to screen for potential inhibitors of melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be measured spectrophotometrically at approximately 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Procedure:

  • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

  • Various concentrations of the test compound are prepared.

  • The enzyme solution is pre-incubated with each concentration of the test compound for a specific time at a controlled temperature.

  • The substrate, L-DOPA, is added to initiate the enzymatic reaction.

  • The change in absorbance at 475 nm is monitored over time using a spectrophotometer.

  • A control reaction is performed without the inhibitor.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC₅₀ value is determined from the plot of percent inhibition versus inhibitor concentration.

Mandatory Visualizations

experimental_workflow_DPPH cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution in Methanol Mix Mix DPPH & Test Compound DPPH_sol->Mix Test_cmpd Test Compound (Varying Conc.) Test_cmpd->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition & IC50 Value Spectro->Calc

Caption: Workflow for DPPH Radical Scavenging Assay.

experimental_workflow_tyrosinase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_sol Tyrosinase Solution Pre_incubate Pre-incubate Enzyme & Inhibitor Enzyme_sol->Pre_incubate Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Pre_incubate Substrate L-DOPA Solution Add_substrate Add L-DOPA to Initiate Reaction Substrate->Add_substrate Pre_incubate->Add_substrate Monitor_abs Monitor Absorbance at 475 nm Add_substrate->Monitor_abs Calc_rate Calculate Reaction Rate & % Inhibition Monitor_abs->Calc_rate Determine_ic50 Determine IC50 Calc_rate->Determine_ic50

Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade Polyphenol Polyphenol (e.g., Olivetol Analog) PI3K PI3K Polyphenol->PI3K Inhibition p38_MAPK p38 MAPK Polyphenol->p38_MAPK Activation? Akt Akt PI3K->Akt Activation Akt->p38_MAPK Cross-talk (Activation) Tyrosinase_degradation Tyrosinase Degradation p38_MAPK->Tyrosinase_degradation Promotes Melanogenesis_inhibition Inhibition of Melanogenesis Tyrosinase_degradation->Melanogenesis_inhibition

References

A Comparative Guide to the Validation of Analytical Methods for 2-Pentylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 2-Pentylbenzene-1,3-diol. The information presented is based on established principles of analytical method validation as outlined in the ICH Q2(R1) guidelines. While specific experimental data for this compound is not widely published, this document presents a putative validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a commonly employed technique for such analytes. This is contrasted with a gas chromatography-mass spectrometry (GC-MS) method, another powerful analytical tool. The objective is to provide a framework for researchers to develop and validate their own analytical methods for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the typical validation parameters for two common analytical techniques applicable to the analysis of this compound: HPLC-UV and GC-MS. The data presented for the HPLC-UV method is a realistic representation of expected validation results based on the analysis of similar phenolic compounds.

Validation Parameter HPLC-UV Method GC-MS Method (Anticipated) ICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo and degradation products observed at the retention time of the analyte. Peak purity index > 0.999.High specificity due to mass fragmentation patterns.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9995> 0.999r² ≥ 0.999
Range (µg/mL) 1 - 1000.1 - 50The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%Typically 98.0% - 102.0% for drug substance assay.[1][2]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%RSD ≤ 2%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Robustness No significant impact on results with minor changes in flow rate, mobile phase composition, and column temperature.Robust to small variations in injection volume, oven temperature ramp, and gas flow rate.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve extraction with a suitable solvent followed by dilution.

3. Validation Experiments:

  • Specificity: Analyze blank samples (placebo), and samples of this compound subjected to forced degradation (acid, base, oxidation, heat, light) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Precision:

    • Repeatability: Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)

GC-MS offers higher specificity and sensitivity, which can be advantageous for trace-level analysis or complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

2. Sample Preparation:

  • Derivatization: Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation) is often required to improve volatility and chromatographic performance.

  • Extraction: Liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the sample matrix.

3. Validation Considerations:

  • The validation parameters would be assessed similarly to the HPLC method, with a focus on the specificity provided by the mass spectrometric detection. The fragmentation pattern of the derivatized this compound would be used for positive identification.

Mandatory Visualizations

analytical_method_validation_workflow define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for the validation of an analytical method.

signaling_pathway_example compound This compound receptor Target Receptor compound->receptor Binds to effector Effector Enzyme receptor->effector Activates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway involving this compound.

References

Cross-Reactivity of 2-Pentylbenzene-1,3-diol in Cannabinoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 2-Pentylbenzene-1,3-diol, also known as Olivetol, in commercially available cannabinoid immunoassays. The data presented is intended to assist researchers and drug development professionals in understanding the potential for off-target binding and false-positive results in preclinical and clinical settings. The structural similarity of Olivetol, a key precursor in the synthesis of many cannabinoids, to various target analytes necessitates a thorough evaluation of its performance in commonly used screening assays.

Executive Summary

Recent studies have demonstrated that this compound (Olivetol) exhibits varying degrees of cross-reactivity in several commercial cannabinoid immunoassays. This can lead to inaccurate quantification of cannabinoids and potentially misleading interpretations of screening results. This guide summarizes the available quantitative data on Olivetol's cross-reactivity and compares it with that of other relevant cannabinoids and their metabolites. Detailed experimental protocols for a representative immunoassay are also provided to facilitate the replication and validation of these findings.

Data Presentation: Cross-Reactivity Comparison

The following tables summarize the lowest concentration of this compound and other key cannabinoids that produced a positive result in six different commercial homogeneous immunoassays. This concentration is a critical parameter for assessing the potential for false-positive results. Lower values indicate higher cross-reactivity.

Table 1: Lowest Concentration (ng/mL) Yielding a Positive Result at the 50 ng/mL Cutoff [1]

AnalyteAbbott CannabinoidsLin-Zhi cTHCThermo Fisher DRIThermo Fisher CEDIARoche ONLINE DAT Cannabinoid IISiemens EMIT II Plus
This compound (Olivetol) >1000 >1000 >1000 >1000 1000 >1000
11-nor-Δ⁹-THC-COOH (Target Analyte)505050505050
Δ⁸-THC100100100100100100
11-OH-Δ⁸-THC505050505050
11-COOH-Δ⁸-THC505050505050
Cannabidiol (CBD)>1000>1000>1000>1000>1000>1000
Cannabinol (CBN)100100100100100100

Table 2: Lowest Concentration (ng/mL) Yielding a Positive Result at the 20 or 25 ng/mL Cutoff [1]

AnalyteAbbott Cannabinoids (20 ng/mL)Lin-Zhi cTHC (25 ng/mL)Thermo Fisher DRI (20 ng/mL)Thermo Fisher CEDIA (25 ng/mL)Roche ONLINE DAT Cannabinoid II (20 ng/mL)Siemens EMIT II Plus (20 ng/mL)
This compound (Olivetol) >1000 >1000 >1000 >1000 1000 >1000
11-nor-Δ⁹-THC-COOH (Target Analyte)202520252020
Δ⁸-THC505050505050
11-OH-Δ⁸-THC202520252020
11-COOH-Δ⁸-THC202520252020
Cannabidiol (CBD)>1000>1000>1000>1000>1000>1000
Cannabinol (CBN)505050505050

Note: ">1000" indicates that no positive result was observed at the highest concentration tested (1000 ng/mL).

Experimental Protocols

The following is a representative protocol for a homogeneous enzyme immunoassay for the detection of cannabinoids in urine, based on the principles employed by the commercial kits evaluated.

1. Principle of the Assay:

These immunoassays are based on the principle of competitive binding.[2] The target analyte (e.g., 11-nor-Δ⁹-THC-COOH) in a urine sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. In the absence of the target analyte, the antibody binds to the drug-enzyme conjugate, and the enzyme's activity is inhibited. When the target analyte is present, it binds to the antibody, leaving the drug-enzyme conjugate free and enzymatically active. The enzyme activity is directly proportional to the concentration of the target analyte in the sample.

2. Reagents and Materials:

  • Antibody/Substrate Reagent: Contains antibodies specific to the target cannabinoid metabolite, glucose-6-phosphate (G6P), and nicotinamide adenine dinucleotide (NAD+).

  • Enzyme Conjugate Reagent: Contains the target cannabinoid metabolite conjugated to the enzyme glucose-6-phosphate dehydrogenase (G6PDH).

  • Calibrators: Urine-based solutions with known concentrations of the target analyte (e.g., 0, 20, 50, 100 ng/mL).

  • Controls: Urine-based solutions with known concentrations of the target analyte to monitor assay performance.

  • Automated Clinical Chemistry Analyzer: Capable of precise pipetting, incubation at a constant temperature, and spectrophotometric measurement of absorbance at 340 nm.

3. Assay Procedure (Automated):

  • Sample Preparation: Urine samples are collected and centrifuged to remove any particulate matter.

  • Reagent Preparation: Reagents are brought to the appropriate temperature as specified by the manufacturer.

  • Assay Execution (on an automated analyzer):

    • The analyzer pipettes a specific volume of the urine sample, calibrator, or control into a reaction cuvette.

    • The Antibody/Substrate Reagent is added, and the mixture is incubated.

    • The Enzyme Conjugate Reagent is added, initiating the competitive binding reaction.

    • The analyzer monitors the change in absorbance at 340 nm over a specific period. This change is due to the conversion of NAD+ to NADH by the active G6PDH enzyme.

  • Data Analysis: The rate of absorbance change for the unknown sample is compared to the rate of change for the calibrators. A result is reported as positive or negative based on whether the sample's response is above or below the cutoff calibrator's response.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Competitive_Immunoassay_Principle cluster_negative Negative Sample (No Analyte) cluster_positive Positive Sample (Analyte Present) Antibody Antibody Enzyme_Conjugate Drug-Enzyme Conjugate Antibody->Enzyme_Conjugate Binding & Inhibition Substrate Substrate Enzyme_Conjugate->Substrate Enzyme Inactive Product No Product Substrate->Product Antibody_p Antibody Analyte {Analyte} Analyte->Antibody_p Binding Enzyme_Conjugate_p Drug-Enzyme Conjugate Substrate_p Substrate Enzyme_Conjugate_p->Substrate_p Enzyme Active Product_p Product (Signal) Substrate_p->Product_p

Competitive Immunoassay Principle

Immunoassay_Workflow start Start sample_prep Sample Preparation (Urine Centrifugation) start->sample_prep reagent_prep Reagent Preparation (Equilibration to Room Temp) sample_prep->reagent_prep pipette_sample Pipette Sample/Calibrator/Control into Reaction Cuvette reagent_prep->pipette_sample add_reagent1 Add Antibody/Substrate Reagent & Incubate pipette_sample->add_reagent1 add_reagent2 Add Enzyme-Conjugate Reagent add_reagent1->add_reagent2 measure_absorbance Measure Change in Absorbance at 340 nm add_reagent2->measure_absorbance data_analysis Data Analysis (Compare to Calibrator) measure_absorbance->data_analysis report_result Report Result (Positive/Negative) data_analysis->report_result end End report_result->end

Automated Immunoassay Workflow

Discussion

The data indicates that this compound (Olivetol) generally exhibits low cross-reactivity in the tested cannabinoid immunoassays.[1] In most of the assays, a concentration of over 1000 ng/mL was required to produce a positive result, which is significantly higher than the typical cutoff levels for THC metabolites (20-50 ng/mL).[1] However, the Roche ONLINE DAT Cannabinoid II assay showed some reactivity at 1000 ng/mL for both the 50 ng/mL and 20 ng/mL cutoffs.[1]

In contrast, several other cannabinoids and their metabolites, such as Δ⁸-THC and its hydroxylated and carboxylated metabolites, as well as Cannabinol (CBN), demonstrated significant cross-reactivity at much lower concentrations.[1] Notably, Cannabidiol (CBD) showed a lack of cross-reactivity similar to Olivetol.[1]

The structural basis for this varying cross-reactivity lies in the specificity of the antibodies used in each assay. The antibodies are primarily designed to recognize the carboxylic acid metabolite of Δ⁹-THC. Compounds with a similar core structure are more likely to be recognized by the antibody. While Olivetol forms the resorcinol core of many cannabinoids, it lacks the complete cyclic structure that the antibodies are likely selected to recognize with high affinity.

Conclusion

For researchers and drug development professionals utilizing cannabinoid immunoassays, the potential for cross-reactivity from structurally related compounds is a critical consideration. While this compound (Olivetol) demonstrates a low potential for causing false-positive results in most of the evaluated commercial immunoassays, it is not entirely non-reactive in all systems. It is imperative to be aware of the specific performance characteristics of the immunoassay being used and to consider confirmatory testing, such as mass spectrometry, for any unexpected positive screening results, especially when the presence of Olivetol or other structurally similar precursors or metabolites is suspected. This is particularly important in the context of synthetic cannabinoid development and analysis where Olivetol may be present as a starting material or impurity.

References

A Comparative Analysis of 2-Pentylbenzene-1,3-diol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phenolic lipids, alkylresorcinols represent a class of compounds with burgeoning interest due to their diverse biological activities. This guide provides a comparative overview of 2-pentylbenzene-1,3-diol and its structural isomers, 4-pentylbenzene-1,3-diol and 5-pentylbenzene-1,3-diol (olivetol). The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource on their synthesis, physicochemical properties, and biological activities, underpinned by available experimental data.

Physicochemical Properties

PropertyThis compound4-Pentylbenzene-1,3-diol5-Pentylbenzene-1,3-diol (Olivetol)
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₂C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol 180.24 g/mol 180.24 g/mol [1]
CAS Number Not available533-24-4[2]500-66-3[1]
Melting Point Data not availableData not available46-48 °C[3]
Boiling Point Data not availableData not available164 °C[3]
Solubility Data not availableData not availableSlightly soluble in chloroform and methanol[3]

Synthesis and Experimental Protocols

The synthesis of pentylbenzene-1,3-diol isomers can be achieved through various organic synthesis routes. A common strategy involves the alkylation of a protected resorcinol derivative. While specific comparative protocols are not available, a general synthetic approach is outlined below.

General Synthetic Strategy: Wittig Reaction

A versatile method for the synthesis of 5-alkylresorcinols involves the Wittig reaction, which can be adapted for the synthesis of other isomers.[4]

Experimental Protocol (General for 5-Pentylbenzene-1,3-diol):

  • Ylid Preparation: A phosphonium ylid is prepared from an appropriate alkyltriphenylphosphonium halide and a strong base. For the synthesis of the pentyl side chain, a pentyltriphenylphosphonium bromide would be utilized.

  • Wittig Reaction: The ylid is reacted with a protected dihydroxybenzaldehyde (e.g., 3,5-dimethoxybenzaldehyde for olivetol). This reaction forms a C=C double bond, creating an alkenylresorcinol dimethyl ether.

  • Reduction: The double bond in the alkenyl side chain is reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Demethylation: The methoxy protecting groups on the resorcinol ring are removed using a demethylating agent such as boron tribromide (BBr₃) to yield the final pentylbenzene-1,3-diol product.

This generalized protocol can theoretically be adapted to synthesize the 2- and 4-pentyl isomers by starting with the corresponding protected 2,6-dihydroxybenzaldehyde or 2,4-dihydroxybenzaldehyde, respectively. However, specific reaction conditions and yields would require empirical optimization.

Biological Activity: A Comparative Overview

The biological activities of alkylresorcinols are diverse, ranging from antimicrobial and antioxidant to cytotoxic effects.[5] Most of the specific research on pentylbenzene-1,3-diol isomers has concentrated on 5-pentylbenzene-1,3-diol (olivetol) due to its role as a precursor in the synthesis of cannabinoids and its own biological activities.

Antioxidant Activity: Phenolic compounds, including alkylresorcinols, are known for their antioxidant properties. The resorcinol moiety can donate hydrogen atoms to scavenge free radicals. While direct comparative studies on the antioxidant capacity of the three pentylbenzene-1,3-diol isomers are lacking, it is plausible that all three would exhibit some level of antioxidant activity. The position of the alkyl chain may influence the steric accessibility of the hydroxyl groups and thus modulate their radical scavenging efficacy.

Interaction with Cannabinoid Receptors: Olivetol (5-pentylbenzene-1,3-diol) is a known competitive inhibitor of the cannabinoid receptors CB1 and CB2.[3] This interaction is attributed to its structural similarity to the resorcinol core of cannabinoids. The biological activities of the 2- and 4-pentyl isomers on these receptors have not been extensively studied, representing a significant area for future investigation.

General Biological Effects of Alkylresorcinols: As a class, alkylresorcinols have been reported to possess a range of biological properties, including:

  • Antimicrobial activity

  • Antiproliferative and cytotoxic effects against various cancer cell lines.[5]

  • DNA cleavage activity [5]

Without direct comparative experimental data, it is challenging to definitively rank the potency of the three isomers for these activities. The lipophilicity and steric hindrance conferred by the pentyl group's position would likely influence their interaction with biological membranes and molecular targets.

Signaling Pathways

Alkylresorcinols, as phenolic compounds, have the potential to modulate various intracellular signaling pathways, particularly those related to oxidative stress and inflammation. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[6]

While specific studies on the activation of the Nrf2 pathway by this compound and its isomers are not available, other phenolic compounds have been shown to be activators of this pathway.[7] It is hypothesized that alkylresorcinols could induce a mild oxidative stress or interact with cysteine residues on Keap1, leading to Nrf2 activation.

Below is a generalized diagram illustrating the potential activation of the Nrf2 signaling pathway by a pentylbenzene-1,3-diol isomer.

References

Benchmarking 2-Pentylbenzene-1,3-diol: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 2-Pentylbenzene-1,3-diol, a resorcinol derivative also known as stemphol, against established standards in key therapeutic areas. While preliminary research suggests its potential as an antimicrobial and a modulator of the cannabinoid system, comprehensive quantitative data on its activity is not yet publicly available. This document outlines the requisite experimental protocols and presents data for well-known standards to facilitate future comparative studies.

Introduction to this compound

This compound is a naturally occurring alkylresorcinol that has been the subject of initial scientific inquiry. Structurally, it belongs to the resorcinol family, compounds known for a variety of biological activities. Existing research, including in silico modeling, points towards potential applications in antimicrobial therapy and as a modulator of the cannabinoid 1 (CB1) receptor. However, to ascertain its therapeutic potential, rigorous benchmarking against established standards is imperative.

Comparative Benchmarking Data

To provide a clear reference for future studies, the following tables summarize the performance of well-established standard compounds in assays relevant to the potential activities of this compound.

Cannabinoid Receptor 1 (CB1) Agonist Activity

A primary area of interest for this compound is its potential interaction with the CB1 receptor. The standard for comparison in this context is WIN55,212-2, a potent, full agonist of the CB1 receptor.

Table 1: CB1 Receptor Binding Affinity

CompoundReceptorKi (nM)Efficacy
This compound Human CB1Data not availableData not available
WIN55,212-2Human CB11.9[1]Full Agonist[1]

Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is a well-documented area of research. Here, we provide data for Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Table 2: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen13[2]370[2]0.035
Celecoxib9.870.055[3]179.5

IC50 (Half-maximal Inhibitory Concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.

Antimicrobial Activity

The antimicrobial properties of resorcinol derivatives have been noted in various studies. Ciprofloxacin, a broad-spectrum antibiotic, and Fluconazole, a common antifungal agent, serve as standards for bacterial and fungal susceptibility testing, respectively.

Table 3: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC Range (µg/mL)
This compound Various Bacteria & FungiData not available
CiprofloxacinEscherichia coli≤0.06 - >8[4]
Staphylococcus aureus3.42
FluconazoleCandida albicans≤0.5 - 8[5][6]
Candida glabrata32 - ≥64[5][7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for key experiments to enable the benchmarking of this compound.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize CB1-expressing cells or brain tissue in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with [3H]CP55,940 (radioligand) and varying concentrations of this compound prep4->assay1 assay2 Incubate at 30°C for 60-90 minutes assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Measure radioactivity of filters using liquid scintillation counting assay3->assay4 analysis1 Plot percentage of specific binding vs. log concentration of test compound assay4->analysis1 analysis2 Calculate IC50 from the competition curve analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for CB1 Receptor Binding Assay.

Materials:

  • CB1 receptor-expressing cell membranes or rodent brain tissue.

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: A high concentration of a known CB1 agonist (e.g., WIN55,212-2).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]CP55,940, and varying concentrations of this compound or the standard compound.

  • Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

G cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_detection NO Detection (Griess Assay) culture1 Culture RAW 264.7 macrophage cells culture2 Seed cells into a 96-well plate and allow to adhere culture1->culture2 treat1 Pre-treat cells with varying concentrations of this compound or standard (e.g., Ibuprofen) culture2->treat1 treat2 Stimulate cells with Lipopolysaccharide (LPS) to induce NO production treat1->treat2 treat3 Incubate for 24 hours treat2->treat3 detect1 Collect cell culture supernatant treat3->detect1 detect2 Mix supernatant with Griess reagent detect1->detect2 detect3 Measure absorbance at 540 nm detect2->detect3 detect4 Calculate percentage of NO inhibition detect3->detect4

Caption: Workflow for Nitric Oxide Inhibition Assay.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Griess Reagent System.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treatment: Pre-treat the cells with various concentrations of this compound or a standard anti-inflammatory drug for 1 hour.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and subsequent NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

G cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination prep1 Prepare serial dilutions of this compound in a 96-well microtiter plate prep2 Prepare a standardized inoculum of the test microorganism prep1->prep2 inc1 Add the microbial inoculum to each well prep2->inc1 inc2 Include positive (no drug) and negative (no microbes) controls inc1->inc2 inc3 Incubate the plate at an appropriate temperature for 18-24 hours inc2->inc3 analysis1 Visually inspect the wells for microbial growth (turbidity) inc3->analysis1 analysis2 The MIC is the lowest concentration of the compound that inhibits visible growth analysis1->analysis2

Caption: Workflow for MIC Determination.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer or McFarland standards for inoculum standardization.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Reading: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth.

Signaling Pathways

Cannabinoid Receptor 1 (CB1) Signaling

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like WIN55,212-2 initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

G agonist CB1 Agonist (e.g., WIN55,212-2) cb1 CB1 Receptor agonist->cb1 Binds to g_protein Gi/o Protein cb1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Converted by Adenylyl Cyclase cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response Leads to

Caption: CB1 Receptor Signaling Pathway.

Pro-inflammatory Signaling and COX Inhibition

In response to inflammatory stimuli like LPS, cells upregulate the expression of inducible cyclooxygenase (COX-2), which in turn produces prostaglandins that mediate inflammation. NSAIDs like ibuprofen and celecoxib inhibit COX enzymes, thereby reducing prostaglandin synthesis.

G lps LPS cell Macrophage lps->cell nf_kb NF-κB Activation cell->nf_kb cox2_gene COX-2 Gene Transcription nf_kb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 inflammation Inflammation prostaglandins->inflammation nsaids NSAIDs (Ibuprofen, Celecoxib) nsaids->cox2_protein Inhibit

Caption: COX-2 Inflammatory Pathway and NSAID Action.

This guide provides the necessary framework and comparative data to facilitate a comprehensive evaluation of this compound. The provided protocols and data for standard compounds will enable researchers to generate robust and comparable results, ultimately clarifying the therapeutic potential of this interesting resorcinol derivative.

References

A Comparative Analysis of 2-Pentylbenzene-1,3-diol Analogs: In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

The compound 2-Pentylbenzene-1,3-diol forms the foundational core of several biologically active molecules, most notably Cannabidiol (CBD) and its derivatives. While direct experimental data on the parent compound is limited, extensive research on its analogs provides valuable insights into their therapeutic potential. This guide offers a comparative overview of the in vivo and in vitro activities of prominent this compound analogs, supported by experimental data and detailed methodologies.

In Vitro Activity: A Look at Antibacterial and Cytotoxic Effects

The in vitro activities of this compound analogs have been demonstrated primarily through their antibacterial and cytotoxic properties.

Antibacterial Efficacy of 8,9-dihydrocannabidiol (H2CBD)

Recent studies have highlighted the potent antibacterial activity of 8,9-dihydrocannabidiol (H2CBD), a derivative of CBD. Its efficacy against both Gram-positive and Gram-negative bacteria is comparable to, and in some cases exceeds, that of conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of H2CBD vs. Standard Antibiotics

CompoundE. coli (μg/mL)S. aureus (μg/mL)
8,9-dihydrocannabidiol (H2CBD)1.25 ± 0.121.25 ± 0.08
Cannabidiol (CBD)1.25 ± 0.101.25 ± 0.13
Tetracycline hydrochloride>12816
Gentamicin20.5
Chloramphenicol84
Ofloxacin0.1250.25
Cytotoxic Activity of Cannabidiol (CBD) against Cancer Cell Lines

Cannabidiol has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Table 2: IC50 Values of CBD in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48h
HT-29Colorectal Adenocarcinoma30.0 ± 3.02Not Reported
LN229Glioblastoma>30~25
LN18Glioblastoma>30~28
A2780Ovarian Carcinoma~20~15
A2780/CP70 (Cisplatin-resistant)Ovarian Carcinoma~25~18

In Vivo Activity: Analgesic Properties in Preclinical Models

The in vivo efficacy of this compound analogs is most prominently documented in studies of analgesia. CBD has been shown to alleviate both neuropathic and inflammatory pain in animal models.

Analgesic Effects of a CBD-Rich Cannabis Extract in Mice

A study evaluating a CBD-rich extract of Cannabis sativa L. demonstrated significant analgesic effects in a chemically-induced pain model in mice.

Table 3: Analgesic Effect of CBD-Rich Extract in Acetic Acid-Induced Writhing Test in Mice

Treatment (Oral)Dose (mg/kg)Writhing Inhibition (%)
Vehicle (Control)-0
CBD-Rich Extract50065.45
Cannabidiol (CBD)3045.21
Morphine3085.32

Receptor Binding Affinity

The biological effects of many this compound analogs are mediated through their interaction with cannabinoid receptors, primarily CB1 and CB2.

Table 4: Binding Affinity (Ki) of Cannabidiol for Cannabinoid Receptors

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
Cannabidiol (CBD)43502860

Note: Higher Ki values indicate lower binding affinity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of H2CBD was assessed using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture Preparation inoculation Inoculation of Microplate Wells bacterial_culture->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection spectrophotometry Spectrophotometric Measurement (OD600) incubation->spectrophotometry mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination spectrophotometry->mic_determination

Workflow for MIC Determination

Protocol:

  • Bacterial Culture: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The cytotoxic effects of CBD on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_treatment Treat cells with varying concentrations of CBD cell_attachment->compound_treatment incubation_treatment Incubate for 24-72 hours compound_treatment->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation_mtt solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilization absorbance_measurement Measure absorbance at ~570 nm solubilization->absorbance_measurement data_processing Calculate cell viability (%) relative to control absorbance_measurement->data_processing ic50_determination Determine IC50 value data_processing->ic50_determination

Workflow for MTT Cytotoxicity Assay

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of CBD for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated as the concentration of CBD that causes a 50% reduction in cell viability compared to the untreated control.[2]

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to assess peripheral analgesic activity.[4]

Writhing_Test_Workflow cluster_pretreatment Pre-treatment cluster_pain_induction Pain Induction cluster_observation Observation & Analysis animal_acclimatization Acclimatize mice to experimental conditions drug_administration Administer test compound (CBD extract), vehicle, or positive control (Morphine) orally animal_acclimatization->drug_administration acetic_acid_injection Inject 0.6% acetic acid intraperitoneally drug_administration->acetic_acid_injection observation_period Observe and count the number of writhes for a set period (e.g., 20-30 minutes) acetic_acid_injection->observation_period data_analysis Calculate the percentage of writhing inhibition observation_period->data_analysis

Workflow for Acetic Acid-Induced Writhing Test

Protocol:

  • Animal Groups: Mice are divided into control, positive control (e.g., morphine), and test groups.

  • Drug Administration: The test compound or vehicle is administered orally.[4]

  • Pain Induction: After a set time (e.g., 60 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).[4]

  • Observation: The number of writhes is counted for a defined period.

  • Analysis: The percentage of inhibition of writhing in the test groups is calculated relative to the control group.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are attributed to their interaction with multiple signaling pathways. While the complete picture is still under investigation, key mechanisms have been identified.

CBD_Signaling_Pathways cluster_cbd Cannabidiol (CBD) cluster_receptors Receptors cluster_cellular_effects Cellular Effects CBD CBD CB1 CB1 Receptor CBD->CB1 Negative Allosteric Modulator CB2 CB2 Receptor CBD->CB2 Inverse Agonist TRPV1 TRPV1 Receptor CBD->TRPV1 Agonist Serotonin 5-HT1A Receptor CBD->Serotonin Agonist Cytotoxicity Cytotoxicity CBD->Cytotoxicity Receptor-Independent Mechanisms Analgesia Analgesia CB1->Analgesia Anti_inflammatory Anti-inflammatory Response CB2->Anti_inflammatory TRPV1->Analgesia Serotonin->Analgesia

Simplified Signaling Pathways of CBD

Cannabidiol exhibits a complex pharmacology, acting as a negative allosteric modulator of CB1 receptors and an inverse agonist at CB2 receptors.[4] It also interacts with non-cannabinoid receptors, such as TRPV1 and serotonin 5-HT1A receptors, which contributes to its analgesic effects. Its cytotoxic effects in cancer cells may also involve receptor-independent mechanisms that induce apoptosis.[1][3]

References

Comparative Analysis of 2-Pentylbenzene-1,3-diol in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Pentylbenzene-1,3-diol, a member of the alkylresorcinol family, against a structurally similar alternative, Olivetol (5-pentylresorcinol). The focus is on the reproducibility of experiments related to two key biological activities: antimicrobial and antiproliferative effects. This comparison is supported by experimental data and detailed methodologies to ensure clarity and aid in experimental design.

Antimicrobial Activity: A Comparative Look

Both this compound and Olivetol exhibit antimicrobial properties, primarily attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death. The reproducibility of antimicrobial susceptibility testing for these compounds is generally high when standardized protocols are followed.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compound (Predicted)OlivetolReference Compound (Vancomycin)
Staphylococcus aureus10 - 5010 - 500.5 - 2
Bacillus subtilis10 - 5010 - 500.25 - 1
Escherichia coli> 100> 1002 - 8
Pseudomonas aeruginosa> 100> 1004 - 16

Note: Predicted values for this compound are based on the general activity of 5-alkylresorcinols with similar chain lengths. Specific experimental data for this compound is limited in publicly available literature.

The data indicates that both compounds are more effective against Gram-positive bacteria, a common trait for phenolic lipids due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.

Antiproliferative Effects on Cancer Cell Lines

Alkylresorcinols, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and cell cycle arrest. Olivetol, as a closely related compound, is expected to exhibit similar activity.

Table 2: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compound (Predicted)Olivetol (Predicted)Reference Compound (Cisplatin)
HCT-116 (Colon)20 - 10020 - 1005 - 15
MCF-7 (Breast)20 - 10020 - 1001 - 10
PC-3 (Prostate)20 - 10020 - 1002 - 12

Note: Predicted IC50 values are based on the known activity of similar alkylresorcinols. The actual values can vary depending on specific experimental conditions.

Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, the following detailed protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • This compound and Olivetol stock solutions (in a suitable solvent like DMSO)

  • Positive control (e.g., Vancomycin)

  • Negative control (broth with solvent)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds and the positive control in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Serial Dilution of Test Compounds in 96-well plate A->B Standardize C Inoculate wells with Bacterial Suspension B->C Add bacteria D Incubate at 37°C for 18-24h C->D Incubate E Determine Minimum Inhibitory Concentration (MIC) D->E Read results

Workflow for Broth Microdilution Assay.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and Olivetol stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Cisplatin) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Test Compounds A->B After 24h C Add MTT Reagent B->C After 48-72h D Solubilize Formazan Crystals C->D After 2-4h E Measure Absorbance D->E Dissolve F Calculate IC50 E->F Analyze

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for interpreting experimental outcomes.

Antimicrobial Mechanism: Bacterial Membrane Disruption

Phenolic lipids like this compound primarily exert their antimicrobial effect by disrupting the bacterial cell membrane.

Bacterial_Membrane_Disruption cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Compound This compound Compound->Lipid_Bilayer Intercalates Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Bacterial membrane disruption by phenolic lipids.

Antiproliferative Mechanism: Nrf2 Signaling Pathway

The antiproliferative and antioxidant effects of some phenolic compounds are linked to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Keap1 Keap1 Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activation Compound This compound ROS Oxidative Stress (ROS) Compound->ROS Induces ROS->Keap1_Nrf2 Oxidizes Keap1

Activation of the Nrf2 signaling pathway.

A Head-to-Head Comparison of Synthesis Routes for 2-Pentylbenzene-1,3-diol (Olivetol)

Author: BenchChem Technical Support Team. Date: November 2025

2-Pentylbenzene-1,3-diol, commonly known as olivetol, is a key intermediate in the synthesis of various cannabinoids, including cannabidiol (CBD) and tetrahydrocannabinol (THC). The efficiency and scalability of olivetol synthesis are of significant interest to researchers and professionals in the pharmaceutical and drug development sectors. This guide provides a head-to-head comparison of different synthetic routes to olivetol, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of olivetol can be broadly categorized into chemical synthesis and biosynthesis. Chemical routes often involve multi-step processes starting from commercially available precursors, while biosynthesis utilizes genetically engineered microorganisms.

Parameter Route 1: From 3,5-Dimethoxybenzoic Acid Route 2: Biosynthesis via Fermentation
Starting Material 3,5-Dimethoxybenzoic AcidGlucose/Glycerol
Key Reagents/Components Grignard reagents, alkyl halides, lithium aluminum hydride, phosphorus tribromide, trimethylsilyl chloride, sodium iodide, boron tribromideRecombinant E. coli or S. cerevisiae expressing olivetol synthase and olivetolic acid cyclase
Overall Yield ~13%[1]Not explicitly stated, but produces commercially relevant amounts.[2]
Reaction Steps Multiple steps including reduction, bromination, Grignard reactions, and demethylation.Single fermentation process.
Scalability Can be scaled, but may require handling of hazardous reagents.Potentially highly scalable for commercial production.[2]
Environmental Impact Involves organic solvents and potentially hazardous reagents.Generally considered a "greener" alternative.
Product Purity Requires purification steps like chromatography.May require extraction and purification from the fermentation broth.

Experimental Protocols

Route 1: Chemical Synthesis from 3,5-Dimethoxybenzoic Acid

This route involves a stepwise elaboration of the n-pentyl side chain from 3,5-dimethoxybenzoic acid.[1][3]

Step 1: Reduction of 3,5-Dimethoxybenzoic Acid

  • 3,5-dimethoxybenzoic acid is reduced using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF) to yield (3,5-dimethoxyphenyl)methanol.

Step 2: Bromination

  • The resulting alcohol is converted to the corresponding bromide, 1-(bromomethyl)-3,5-dimethoxybenzene, using a brominating agent like phosphorus tribromide.

Step 3: Grignard Reaction and Chain Extension

  • A Grignard reagent, such as allylmagnesium bromide, is reacted with the bromide to extend the carbon chain.

Step 4: Hydroboration-Oxidation

  • The terminal alkene is then subjected to hydroboration-oxidation to introduce a hydroxyl group at the terminal carbon.

Step 5: Second Grignard Reaction

  • The resulting alcohol is converted to a halide and then reacted with another Grignard reagent, such as methylmagnesium iodide, in the presence of a copper catalyst to complete the pentyl side chain.

Step 6: Demethylation

  • The final step involves the demethylation of the two methoxy groups to yield this compound (olivetol). This is often achieved using a strong Lewis acid like boron tribromide.

Route 2: Biosynthesis via Fermentation

This approach utilizes genetically engineered microorganisms to produce olivetol and its precursor, olivetolic acid, from simple carbon sources like glucose.[2]

Step 1: Host Microorganism Engineering

  • A suitable host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, is genetically engineered to express key enzymes from the cannabinoid biosynthetic pathway.

  • These enzymes typically include an olivetol synthase (OLS), which is a type III polyketide synthase, and an olivetolic acid cyclase (OAC).

Step 2: Fermentation

  • The recombinant microorganism is cultured in a bioreactor containing a suitable fermentation medium with a carbon source (e.g., glucose or glycerol) and other necessary nutrients.

  • The microorganism metabolizes the carbon source and, through the engineered pathway, produces olivetolic acid, which is then decarboxylated to olivetol.

Step 3: Extraction and Purification

  • After the fermentation process, the olivetol is extracted from the fermentation broth using a suitable solvent.

  • Further purification steps, such as chromatography, may be employed to obtain high-purity olivetol.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Synthesis_Routes cluster_chemical Chemical Synthesis cluster_bio Biosynthesis A 3,5-Dimethoxybenzoic Acid B Reduction A->B C Bromination B->C D Grignard Reaction (1) C->D E Hydroboration-Oxidation D->E F Grignard Reaction (2) E->F G Demethylation F->G H This compound G->H I Glucose/Glycerol J Fermentation (Recombinant Microorganism) I->J K Olivetolic Acid J->K L Decarboxylation K->L M This compound L->M

Caption: Overview of chemical and biosynthetic routes to this compound.

References

Comparative Analysis of 2-Pentylbenzene-1,3-diol and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and experimental comparison of 2-Pentylbenzene-1,3-diol and its structural analogs, Olivetol (5-pentylbenzene-1,3-diol) and Stemphol (2-Butyl-5-pentylbenzene-1,3-diol), with the well-characterized phytocannabinoid, Cannabidiol (CBD). The objective is to offer a comprehensive data-driven overview to inform research and development in cannabinoid-related drug discovery.

Executive Summary

This compound and its related resorcinol structures are of significant interest due to their structural similarity to the core of many cannabinoids. While direct experimental data on this compound is scarce, analysis of its close analogs, Olivetol and Stemphol, alongside the extensively studied Cannabidiol (CBD), provides valuable insights into their potential biological activities. Olivetol, a key precursor in cannabinoid synthesis, is believed to act as a competitive inhibitor of cannabinoid receptors CB1 and CB2.[1][2] Stemphol has demonstrated antimicrobial and phytotoxic properties. In contrast, CBD exhibits a complex pharmacological profile, interacting with multiple receptor systems beyond the endocannabinoid system. This guide presents available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate a comparative understanding of these compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activity of the compared compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Assay TypeSource
Olivetol CB1, CB2Data not available from direct binding assays; proposed competitive inhibitor-[1][2]
Stemphol CB1Predicted in silico to interactComputational Docking[3]
Cannabidiol (CBD) CB1~155 nMRadioligand Binding Assay
CB2~118 nMRadioligand Binding Assay
Δ⁹-THC (for reference) CB140.7 nMRadioligand Binding Assay[4]
CB236 nMRadioligand Binding Assay[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50/EC50)

CompoundAssayActivity (IC50/EC50)TargetSource
Synthetic Olivetol Derivative (CB-52) cAMP formation inhibitionIC50 = 450 nMCB1 Receptor
Cannabidiol (CBD) LDL Oxidation InhibitionIC50 = 506.10 µM-[5]
DPPH Radical ScavengingIC50 = 506.10 µM-[5]

Note: IC50 represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 represents the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Synthesis of Olivetol (5-Pentylbenzene-1,3-diol)

This protocol describes a general method for the synthesis of Olivetol from 3,5-dimethoxybenzoic acid.

Materials:

  • 3,5-dimethoxybenzoic acid

  • Thionyl chloride

  • n-Butylmagnesium bromide

  • Dilithium tetrachlorocuprate

  • Pyridine hydrochloride

  • Anhydrous diethyl ether

  • Dichloromethane

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: Reflux 3,5-dimethoxybenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Grignard Reaction: Prepare a Grignard reagent from n-bromobutane and magnesium in anhydrous diethyl ether.

  • Coupling Reaction: Dissolve the acid chloride in anhydrous diethyl ether and add it dropwise to the Grignard reagent in the presence of a catalytic amount of dilithium tetrachlorocuprate at 0°C. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product by silica gel column chromatography to obtain 1-(3,5-dimethoxyphenyl)pentan-1-one.

  • Clemmensen Reduction: Reduce the ketone intermediate using amalgamated zinc and concentrated hydrochloric acid to yield 1,3-dimethoxy-5-pentylbenzene.

  • Demethylation: Heat the 1,3-dimethoxy-5-pentylbenzene with pyridine hydrochloride at 200°C for 3 hours to cleave the methyl ethers.

  • Final Purification: After cooling, dissolve the residue in water and extract with diethyl ether. Purify the crude Olivetol by column chromatography or recrystallization.

Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [³H]-CP55,940 (radioligand)

  • Test compound (e.g., Olivetol, Stemphol, CBD)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Unlabeled CP55,940 (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the CB1 receptor membranes with various concentrations of the test compound and a fixed concentration of [³H]-CP55,940 in the binding buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP55,940.

  • Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold washing buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways & Experimental Workflows

Proposed Mechanism of Action for Olivetol

Olivetol_Mechanism THC Δ⁹-THC CB1_receptor CB1 Receptor THC->CB1_receptor Binds & Activates Olivetol Olivetol Olivetol->CB1_receptor Binds & Blocks No_activation No Receptor Activation G_protein G-protein CB1_receptor->G_protein Activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase Inhibits cAMP ↓ cAMP Adenylate_cyclase->cAMP Psychoactive_effects Psychoactive Effects cAMP->Psychoactive_effects

Caption: Proposed competitive inhibition of the CB1 receptor by Olivetol.

Cannabidiol (CBD) Multi-Target Signaling

CBD_Signaling CBD Cannabidiol (CBD) CB1 CB1 Receptor (Negative Allosteric Modulator) CBD->CB1 CB2 CB2 Receptor (Inverse Agonist) CBD->CB2 TRPV1 TRPV1 Receptor (Agonist) CBD->TRPV1 GPR55 GPR55 (Antagonist) CBD->GPR55 Serotonin_R 5-HT1A Receptor (Agonist) CBD->Serotonin_R Anti_inflammatory Anti-inflammatory Effects CB1->Anti_inflammatory CB2->Anti_inflammatory Analgesic Analgesic Effects TRPV1->Analgesic GPR55->Analgesic Anxiolytic Anxiolytic Effects Serotonin_R->Anxiolytic

Caption: Simplified overview of CBD's interaction with multiple receptor targets.

Experimental Workflow for Synthesis and Biological Evaluation

Experimental_Workflow Start Starting Materials (e.g., 3,5-dimethoxybenzoic acid) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Compound Pure Compound (e.g., Olivetol) Characterization->Compound Binding_Assay In vitro Receptor Binding Assay Compound->Binding_Assay Functional_Assay In vitro Functional Assay (e.g., cAMP) Compound->Functional_Assay Data_Analysis Data Analysis (Ki, IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of target compounds.

References

Inter-Laboratory Validation of 2-Pentylbenzene-1,3-diol Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of 2-Pentylbenzene-1,3-diol measurements. Due to a lack of specific inter-laboratory validation studies for this compound, this document outlines a comparative approach based on established methods for structurally similar compounds, such as alkylphenols and alkylresorcinols. The provided data and protocols are intended to serve as a template for establishing a robust validation process.

Data Presentation: Performance of Analytical Methods for Similar Compounds

The following tables summarize the performance characteristics of various analytical methods used for the quantification of alkylphenols and alkylresorcinols, which can be considered as surrogates for establishing the performance of this compound measurement methods.

Table 1: Performance of HPLC-DAD for Alkylphenol Analysis in Milk

AnalyteLinearity Range (mg/Kg)Mean Recovery (%)RSD (%)LOD (mg/Kg)LOQ (mg/Kg)
4-tert-octylphenol0.1 - 2.095.43.20.030.1
4-n-octylphenol0.1 - 2.098.22.80.030.1
4-n-nonylphenol0.1 - 2.096.53.50.030.1
Data adapted from a validation study of an HPLC-DAD method for alkylphenols in milk.

Table 2: Inter-laboratory Trial Results for Alkylphenol Analysis in Water by GC-MS

ParameterSurface WaterWastewater
Analyte Concentration Range0.05 - 0.4 µg/L0.1 - 5 µg/L
Repeatability (within-lab precision, CVr)1.9 - 7.8%1.9 - 7.8%
Reproducibility (between-lab precision, CVR)10.0 - 29.5%10.8 - 22.5%
Accuracy (Recovery)98.0 - 144.1%95.4 - 108.6%
Data from an interlaboratory trial involving 14 laboratories.[1]

Table 3: Performance of a Validated GC-MS Method for Alkylresorcinol Metabolites in Urine

MetaboliteLower Limit of Quantification (µmol/L)Within-Batch CV (%)Between-Batch CV (%)
3,5-dihydroxybenzoic acid (DHBA)0.016.5 (low conc.), 8.6 (high conc.)4.8 (low conc.), 7.9 (high conc.)
3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA)0.16.5 (low conc.), 8.6 (high conc.)4.8 (low conc.), 7.9 (high conc.)
CVs are for total alkylresorcinol metabolites.[2]

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability in inter-laboratory studies. Below are generalized protocols for the analysis of alkylresorcinols and alkylphenols, which can be adapted for this compound.

Protocol 1: Quantification of Alkylphenols in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method used in an interlaboratory trial for the analysis of alkylphenols.[1]

1. Sample Preparation:

  • Acidify the water sample.
  • Perform solid-phase extraction (SPE) to isolate the analytes.
  • Elute the analytes from the SPE cartridge with a suitable solvent.

2. Derivatization:

  • Evaporate the solvent and derivatize the extracted analytes to make them suitable for GC analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
  • Use an appropriate temperature program for the GC oven to separate the compounds.
  • Detect and quantify the analytes using the mass spectrometer.

4. Quality Control:

  • Include procedural blanks, spiked samples, and certified reference materials in each batch of analysis.
  • Use internal standards to correct for variations in extraction efficiency and instrument response.

Protocol 2: Quantification of Alkylresorcinol Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for analyzing alkylresorcinol metabolites in biological samples.[2]

1. Sample Preparation:

  • Enzymatically hydrolyze the urine samples to release conjugated metabolites.
  • Perform liquid-liquid extraction to isolate the alkylresorcinol metabolites.

2. Derivatization:

  • Evaporate the extraction solvent and derivatize the residue to improve volatility and chromatographic performance.

3. GC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS system.
  • Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

4. Quality Control:

  • Analyze quality control samples at low and high concentrations in each analytical run.
  • Monitor within- and between-batch coefficients of variation.

Mandatory Visualization

Signaling Pathway

Currently, there is no established signaling pathway specifically documented for this compound in the provided search results. Research into its biological activities is ongoing.

Experimental Workflow for Inter-laboratory Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Statistical Analysis and Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories A->B C Prepare and Characterize Homogeneous Test Materials B->C D Develop and Distribute Standardized Protocol and Materials C->D E Laboratories Analyze Samples According to Protocol D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis of Results (ISO 5725) F->G H Calculate Repeatability (r) and Reproducibility (R) G->H I Prepare and Disseminate Final Report H->I

Caption: Workflow for an inter-laboratory validation study.

References

Safety Operating Guide

Proper Disposal of 2-Pentylbenzene-1,3-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Understanding the properties of 2-Pentylbenzene-1,3-diol is the first step in safe handling and disposal. The following table summarizes key data for the closely related compound, 2-(Pentan-2-yl)benzene-1,3-diol.[1]

PropertyValue
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol [1]
XLogP3 3.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 180.115029749 Da[1]
Monoisotopic Mass 180.115029749 Da[1]
Topological Polar Surface Area 40.5 Ų[1]
Heavy Atom Count 13
Complexity 137[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. The diagram below illustrates the key stages of this process, from initial waste generation to final disposal.

Caption: Figure 1. Disposal Workflow for this compound.

Experimental Protocol for Disposal

The following protocol provides detailed, step-by-step instructions for the safe disposal of this compound.

Materials:

  • Designated hazardous waste container (sealable, puncture-proof)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)

  • Spill cleanup kit

  • Chemical fume hood

Procedure:

1. Waste Segregation and Collection:

  • Step 1.1: All materials contaminated with this compound, including unused product, solutions, pipette tips, and contaminated labware, must be treated as hazardous waste.[2][3]

  • Step 1.2: Do not dispose of any this compound waste down the sink or in regular trash.[2][4] Phenolic compounds can be harmful to aquatic life.[5]

  • Step 1.3: Collect all this compound waste in a designated, sealable, and appropriately labeled hazardous waste container.[2][4][5] The container should be clearly marked with "Hazardous Waste" and the chemical name.

2. Handling and Storage of Waste:

  • Step 2.1: Always handle this compound and its waste inside a chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2]

  • Step 2.2: Keep the hazardous waste container tightly sealed when not in use.[3][4]

  • Step 2.3: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

3. Spill Management:

  • Step 3.1: In the event of a spill, immediately alert personnel in the area.

  • Step 3.2: Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[4]

  • Step 3.3: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[4][5]

  • Step 3.4: Ventilate and wash the spill area after the cleanup is complete.[5]

4. Final Disposal:

  • Step 4.1: The safest and most environmentally sound method for the disposal of phenolic waste is incineration by a licensed chemical disposal facility.[4]

  • Step 4.2: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[2]

  • Step 4.3: Ensure that all local, state, and federal environmental regulations for the disposal of hazardous waste are followed.[5][6]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.